FLQY2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H19F3N2O6 |
|---|---|
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
(5S)-5-ethyl-5-hydroxy-14-[4-(trifluoromethyl)phenyl]-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C28H19F3N2O6/c1-2-27(36)18-8-20-24-16(10-33(20)25(34)17(18)11-37-26(27)35)23(13-3-5-14(6-4-13)28(29,30)31)15-7-21-22(39-12-38-21)9-19(15)32-24/h3-9,36H,2,10-12H2,1H3/t27-/m0/s1 |
Clave InChI |
WLSIGMVEGURPOY-MHZLTWQESA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-depth Technical Guide: Elucidating the Molecular Targets of FLQY2
For Researchers, Scientists, and Drug Development Professionals
Abstract
FLQY2, a novel camptothecin (B557342) analog derived from the parent compound FL118, has demonstrated significant antitumor efficacy in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, drawing upon the latest research to inform drug development and further investigation. Recent studies indicate that the anticancer activity of this compound is closely linked to the inhibition of two critical cellular pathways: Topoisomerase I (TOP I) and the PDK1/AKT/mTOR signaling cascade. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic derivative of FL118, a non-camptothecin-like small molecule that was identified for its ability to inhibit survivin. As a camptothecin analog, this compound shares a structural resemblance to a class of compounds known for their topoisomerase I inhibitory activity. However, emerging evidence suggests a more complex mechanism of action for this compound, potentially involving multiple molecular targets and signaling pathways. Its enhanced antitumor activity compared to its parent compound, FL118, underscores the importance of fully characterizing its molecular interactions to harness its therapeutic potential.
Identified Molecular Targets and Pathways
Current research indicates that the antitumor effects of this compound are mediated through the modulation of at least two key cellular pathways.
Topoisomerase I (TOP I) Inhibition
Consistent with its classification as a camptothecin analog, the antitumor activity of this compound is associated with the inhibition of Topoisomerase I (TOP I).[1] TOP I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the TOP I-DNA cleavage complex, camptothecin analogs prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis in rapidly dividing cancer cells. While the direct inhibitory activity of this compound on TOP I is a primary focus of investigation, the precise nature and quantitative parameters of this interaction are still under active research.
Inhibition of the PDK1/AKT/mTOR Signaling Pathway
A recent key finding has implicated the PDK1/AKT/mTOR pathway in the mechanism of action of this compound.[1] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The association of this compound's anticancer effects with the inhibition of this pathway suggests that this compound may exert its effects through one or more nodes within this cascade. It is not yet definitively established whether this compound directly binds to and inhibits a specific kinase in this pathway (e.g., PDK1, AKT, or mTOR) or if the observed pathway inhibition is a downstream consequence of its other cellular effects, such as TOP I-mediated DNA damage.
Quantitative Data
The following tables summarize the available quantitative data for this compound, primarily focusing on its cytotoxic activity in various cancer cell lines. Specific enzymatic inhibitory constants (Ki) or IC50 values against its putative molecular targets are areas of ongoing investigation.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT 116 | Colon Cancer | Not specified (nM level) | [2] |
| Hep G2 | Liver Cancer | Not specified (nM level) | [2] |
| Mia PaCa-2 | Pancreatic Cancer | Not specified (nanomolar concentrations) | [1] |
Note: Specific IC50 values were not detailed in the referenced abstracts, but were described as being at the nanomolar level.
Signaling Pathways and Experimental Workflows
This compound-Associated Signaling Pathway
The following diagram illustrates the putative signaling pathways affected by this compound, highlighting the inhibition of Topoisomerase I and the PDK1/AKT/mTOR cascade.
Caption: Putative signaling pathways targeted by this compound.
Experimental Workflow for Target Identification and Validation
The following diagram outlines a general experimental workflow for identifying and validating the molecular targets of a small molecule like this compound.
Caption: General workflow for molecular target identification.
Detailed Experimental Protocols
While specific, detailed protocols for this compound target identification are not yet publicly available, this section outlines the general methodologies for the key experiments cited in the literature.
MTT Assay for Cytotoxicity
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%.
Western Blot Analysis of the PDK1/AKT/mTOR Pathway
This technique is used to measure the levels of total and phosphorylated proteins in a signaling pathway to assess its activation state.
-
Cell Treatment and Lysis: Treat cancer cells with this compound for various times and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-PDK1, PDK1, p-AKT, AKT, p-mTOR, mTOR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Topoisomerase I Relaxation Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of TOP I.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human Topoisomerase I enzyme, and the appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known TOP I inhibitor (e.g., camptothecin) to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein-denaturing agent (e.g., SDS) and a DNA loading dye.
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of TOP I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its potent antitumor activity through a multi-targeted mechanism involving the inhibition of Topoisomerase I and the PDK1/AKT/mTOR signaling pathway. While the association with these pathways is established, further research is required to elucidate the precise molecular interactions. Key future directions include:
-
Direct Binding Studies: Employing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA) to determine if this compound directly binds to TOP I, PDK1, AKT, or mTOR.
-
Enzymatic Inhibition Assays: Quantifying the inhibitory potency of this compound against the enzymatic activities of its putative targets to determine IC50 or Ki values.
-
Structural Biology: Co-crystallization of this compound with its direct target(s) to understand the binding mode at an atomic level.
A comprehensive understanding of the molecular targets of this compound is paramount for its continued development as a therapeutic agent. The methodologies and data presented in this guide provide a foundation for researchers to build upon in their efforts to fully characterize this promising anticancer compound.
References
- 1. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
FLQY2: A Novel Camptothecin Analog for Oncological Research and Development
An In-depth Technical Guide
Executive Summary
FLQY2, chemically identified as 7-p-trifluoromethylphenyl-FL118, is a next-generation, semi-synthetic camptothecin (B557342) analog developed for enhanced anti-tumor efficacy and improved pharmacological properties. As a derivative of the potent anti-cancer agent FL118, this compound inherits a dual mechanism of action, targeting both DNA Topoisomerase I and key oncogenic survival pathways. This guide provides a comprehensive technical overview of this compound, including its synthesis, multifaceted mechanism of action, quantitative biological data, and detailed experimental protocols to support its evaluation and development by researchers, scientists, and drug development professionals.
Introduction: The Evolution from Camptothecin to this compound
Camptothecin (CPT) is a natural alkaloid that demonstrated significant anti-cancer activity by inhibiting DNA Topoisomerase I (Topo I), an enzyme crucial for relieving torsional stress during DNA replication and transcription.[1][2] This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[2] While CPT's efficacy is clear, its clinical use has been hampered by poor water solubility and significant toxicity. This led to the development of analogs like topotecan (B1662842) and irinotecan.
A significant advancement in this class of compounds was the discovery of FL118 (10,11-methylenedioxy-20(S)-camptothecin).[3] FL118 not only acts as a Topo I inhibitor but also exhibits a novel mechanism by downregulating multiple anti-apoptotic and cancer survival proteins, such as survivin, Mcl-1, XIAP, and cIAP2.[3][4] This allows FL118 to bypass common drug resistance mechanisms, including those mediated by efflux pumps like ABCG2/P-gp.[3]
This compound (7-p-trifluoromethylphenyl-FL118) was rationally designed as a derivative of FL118 to further enhance its therapeutic potential.[3] The introduction of a lipophilic 7-p-trifluoromethylphenyl group aimed to improve properties such as permeability and anti-tumor activity.[3] However, like its parent compounds, this compound has poor water solubility, a challenge that has been addressed through advanced formulations like self-micellizing solid dispersions (SD) to dramatically improve oral bioavailability.[1][5]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from 6-Nitropiperonal, as detailed in studies on 7-substituted FL118 derivatives. The general synthetic pathway involves a Suzuki coupling reaction followed by reduction, condensation, and cyclization steps.
Caption: General synthetic workflow for 7-substituted FL118 analogs like this compound.
Mechanism of Action
This compound exhibits a dual-pronged anti-cancer mechanism, a characteristic inherited from its parent compound FL118. This combination of classical Topo I inhibition and targeted protein degradation offers a significant therapeutic advantage.
Inhibition of Topoisomerase I
Like all camptothecin analogs, this compound targets the Topoisomerase I-DNA covalent complex.[2] Topo I typically introduces a transient single-strand break to relax supercoiled DNA, after which it re-ligates the strand.[1] this compound intercalates into this complex, stabilizing it and preventing the re-ligation step.[6] When the DNA replication fork collides with this stabilized ternary complex, it results in an irreversible double-strand DNA break, which triggers cell cycle arrest and apoptosis.[2]
Downregulation of Oncogenic Survival Proteins
Distinct from older camptothecin analogs, FL118 and its derivatives like this compound have been shown to selectively inhibit the expression of several key anti-apoptotic and cancer survival proteins.[3][4] Recent studies have identified FL118 as a "molecular glue degrader" that directly binds to the oncogenic protein DDX5.[3] This binding leads to the degradation of DDX5, which in turn downregulates the expression of proteins it controls, including survivin, Mcl-1, XIAP, and cIAP2.[3][4] This mechanism contributes significantly to this compound's potent cytotoxicity and its ability to overcome drug resistance, as it targets pathways that cancer cells rely on for survival.
Caption: The dual anti-cancer mechanism of this compound.
Quantitative Biological Data
In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the nanomolar range. Data for its specific chemical entity, 7-(4-trifluoromethylphenyl)-FL118, are presented below.
| Cell Line | Cancer Type | IC50 (nM)[4] |
| HCT-116 | Colorectal Carcinoma | 4.8 ± 0.5 |
| HepG2 | Hepatocellular Carcinoma | 5.1 ± 0.4 |
| MCF-7 | Breast Adenocarcinoma | 3.9 ± 0.3 |
| A549 | Lung Carcinoma | 6.4 ± 0.7 |
| HeLa | Cervical Adenocarcinoma | 4.2 ± 0.6 |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of an oral formulation of this compound, a self-micelle solid dispersion (this compound-SD), was evaluated in a human colon cancer xenograft model.
| Model | Compound | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HT-29 Xenograft | This compound-SD | 1.5 mg/kg, p.o., QW | 81.1% | [5] |
| HT-29 Xenograft | Irinotecan | 100 mg/kg, i.p., QW | Lower than this compound-SD | [5] |
| HT-29 Xenograft | Paclitaxel (Albumin) | 15 mg/kg, i.v., Q4D | Comparable to this compound-SD | [5] |
Pharmacokinetic Profile
A key development for this compound has been the creation of a Soluplus®-based solid dispersion (this compound-SD) to overcome its poor solubility.
| Parameter | Vehicle | Value |
| Oral Bioavailability | This compound-SD vs. Cyclodextrin Suspension | 12.3-fold increase[5] |
| Tissue Half-Life (T1/2) | This compound-SD (Intestine, Stomach, Liver) | > 10 hours[5] |
| Primary Elimination Route | This compound-SD | Fecal[5] |
Detailed Experimental Protocols
The following protocols are generalized methodologies based on standard practices for evaluating camptothecin analogs. Researchers should optimize these protocols for their specific experimental conditions.
Protocol: Synthesis of 7-(4-trifluoromethylphenyl)-FL118 (this compound)
This protocol is adapted from the general synthesis of 7-substituted FL118 analogs.[4]
-
Suzuki Coupling: In a reaction vessel under an inert atmosphere, combine 6-Nitropiperonal (1 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), PdCl2 (0.05 eq), Tri(1-naphthyl)phosphine (0.1 eq), and K2CO3 (3 eq) in anhydrous Tetrahydrofuran (THF). Heat the mixture at 65°C for 24 hours. Monitor reaction completion by TLC. Upon completion, cool the reaction, filter, and concentrate the solvent. Purify the crude product via column chromatography.
-
Reduction of Nitro Group: Dissolve the coupled intermediate in a suitable solvent (e.g., Ethanol/Water mixture). Add a reducing agent such as sodium dithionite (B78146) (Na2S2O4) in excess and heat the reaction. Monitor the reduction of the nitro group to an amine by TLC. After completion, perform an aqueous workup and extract the product. Purify the resulting amine intermediate.
-
Condensation and Cyclization (Friedländer Annulation): React the purified amino intermediate with a suitable pyridone precursor of the camptothecin core in the presence of a catalyst (e.g., p-toluenesulfonic acid) in a high-boiling point solvent like xylene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. This step forms the quinoline (B57606) ring system.
-
Final Cyclization: The product from the previous step is then subjected to acidic conditions to facilitate the final cyclization, forming the E-ring lactone characteristic of camptothecins.
-
Purification: The final product, this compound, is purified using column chromatography to achieve >98% purity, which should be confirmed by HPLC, 1H NMR, and HRMS.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of serial dilutions in complete growth medium to achieve final concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with 0.1% DMSO) and wells with no cells (medium only for background control). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol: Topoisomerase I Relaxation Assay
-
Reaction Setup: On ice, prepare a 20 µL reaction mixture containing 1X Topo I reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pBR322), and the desired concentration of this compound (or vehicle control).
-
Enzyme Addition: Add 1 unit of human Topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing 0.5 µg/mL ethidium (B1194527) bromide. Run the gel at 50V until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. The inhibition of Topo I is indicated by the presence of supercoiled DNA, whereas the control reaction with active Topo I will show relaxed DNA.
Protocol: In Vivo Xenograft Study (HT-29 Model)
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture HT-29 human colorectal adenocarcinoma cells. Harvest cells during the exponential growth phase and resuspend them in sterile PBS or Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable volume of approximately 100-150 mm³. Tumor volume can be calculated using the formula: V = (length × width²) / 2.
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (e.g., Vehicle control, this compound-SD, positive control like Irinotecan).
-
Drug Administration: Administer the treatments according to the planned schedule (e.g., for this compound-SD, 1.5 mg/kg orally, once a week).[5]
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a highly promising camptothecin analog that leverages a dual mechanism of action to exert potent anti-tumor activity. Its ability to inhibit Topoisomerase I while simultaneously targeting key cancer survival pathways positions it as a compelling candidate for further preclinical and clinical development. While its inherent poor solubility presents a challenge, formulation strategies have demonstrated a viable path to achieving excellent oral bioavailability. This guide provides the foundational technical information required for researchers to explore the full potential of this compound in the ongoing search for more effective cancer therapeutics.
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 7-substituted 10,11-methylenedioxy-camptothecin derivatives against drug-resistant small-cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Antitumor Potential of 7-p-trifluoromethylphenyl-FL118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the antitumor properties of the FL118 platform, with a specific focus on the analog 7-p-trifluoromethylphenyl-FL118. Due to the limited availability of detailed public data on this specific derivative, this guide extensively leverages the substantial body of research conducted on the parent compound, FL118. The mechanisms and experimental data presented for FL118 are foundational to understanding the potential of its derivatives. While 7-p-trifluoromethylphenyl-FL118 has demonstrated potent in vitro antitumor activity, it has also been associated with significant in vivo toxicity, which has limited its further development.
Executive Summary
FL118 and its analogs represent a novel class of camptothecin (B557342) derivatives with potent antitumor activities. The parent compound, FL118, circumvents common drug resistance mechanisms and exhibits a unique mode of action by targeting multiple anti-apoptotic proteins and the oncoprotein DDX5. The derivative, 7-p-trifluoromethylphenyl-FL118, has shown exceptional efficacy in laboratory studies but poses challenges due to its toxicity in animal models. This guide delves into the core mechanisms of the FL118 platform, presenting key preclinical data, detailed experimental protocols, and visual representations of the critical signaling pathways involved in its anticancer effects.
Core Antitumor Properties of the FL118 Platform
The antitumor efficacy of the FL118 platform is attributed to a multi-faceted mechanism of action that distinguishes it from other camptothecin analogs like irinotecan (B1672180) and topotecan. While structurally similar, FL118's primary anticancer activity is not dependent on Topoisomerase 1 (Top1) inhibition.[1]
Key Mechanisms of Action:
-
p53-Independent Apoptosis: FL118 effectively induces cancer cell death regardless of their p53 mutational status, a significant advantage as many cancers harbor p53 mutations that confer resistance to conventional therapies.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: FL118 has been shown to inhibit the expression of several key members of the Inhibitor of Apoptosis (IAP) family, including survivin, XIAP, and cIAP2, as well as the Bcl-2 family member Mcl-1.[1][2]
-
Targeting the DDX5 Oncoprotein: Recent studies have identified FL118 as a "molecular glue degrader" that binds to the oncoprotein DDX5 (p68).[3] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[3]
-
Overcoming Drug Resistance: FL118 is not a substrate for the efflux pump proteins ABCG2 and P-gp, which are major contributors to multidrug resistance and can limit the efficacy of irinotecan and topotecan.[4]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of 7-p-trifluoromethylphenyl-FL118 and the broader FL118 platform across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of 7-p-trifluoromethylphenyl-FL118 and Related Compounds [4]
| Compound | HCT-116 (Colon) IC₅₀ (nM) | HepG-2 (Liver) IC₅₀ (nM) | MCF-7 (Breast) IC₅₀ (nM) | A549 (Lung) IC₅₀ (nM) | HeLa (Cervical) IC₅₀ (nM) |
| 7-p-trifluoromethylphenyl-FL118 | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
| Note: | While specific IC₅₀ values for this derivative are not detailed in the primary literature reviewed, it is described as having "excellent anti-tumor activity in vitro".[4] | ||||
| FL118 (Parent Compound) | ~1-10 | ~1-10 | ~1-10 | ~1-10 | ~1-10 |
| SN-38 (Active metabolite of Irinotecan) | >10 | >10 | >10 | >10 | >10 |
Table 2: In Vivo Toxicity of FL118 Analogs [4]
| Compound | Animal Model | Observation |
| 7-p-trifluoromethylphenyl-FL118 | Murine | Highly toxic, not suitable for further development. |
| FL118 (Parent Compound) | Murine | Favorable toxicity profile with a wide therapeutic window. |
Signaling Pathways and Mechanisms of Action
The antitumor effects of FL118 are orchestrated through a complex interplay of signaling pathways, primarily revolving around the degradation of DDX5 and the subsequent downregulation of key survival proteins.
DDX5 Degradation Pathway
FL118 acts as a molecular glue, inducing the degradation of the DDX5 oncoprotein via the ubiquitin-proteasome system.[3] This is a critical event, as DDX5 is a master regulator of several oncogenic pathways.[3]
Caption: FL118-mediated degradation of the DDX5 oncoprotein.
Downstream Effects on Cancer Survival Pathways
The degradation of DDX5 leads to the reduced expression of its downstream targets, which include several anti-apoptotic proteins and other key oncogenic factors.[3] This multi-pronged attack on cancer cell survival pathways is central to the potent efficacy of the FL118 platform.
Caption: Downstream effects of DDX5 degradation on cancer survival pathways.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the antitumor properties of the FL118 platform. These should be optimized for specific cell lines and experimental conditions.
In Vitro Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effects of 7-p-trifluoromethylphenyl-FL118 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
7-p-trifluoromethylphenyl-FL118 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 7-p-trifluoromethylphenyl-FL118 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of Protein Expression
This protocol is for assessing the effect of 7-p-trifluoromethylphenyl-FL118 on the expression of target proteins like survivin, Mcl-1, XIAP, and cIAP2.
Materials:
-
Cancer cells treated with 7-p-trifluoromethylphenyl-FL118
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-XIAP, anti-cIAP2, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of 7-p-trifluoromethylphenyl-FL118 for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use a loading control like actin or GAPDH to normalize protein levels.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the in vivo antitumor efficacy of 7-p-trifluoromethylphenyl-FL118.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
7-p-trifluoromethylphenyl-FL118 formulation for injection
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer 7-p-trifluoromethylphenyl-FL118 or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal or oral administration, once weekly).
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight two to three times per week.
-
Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves and assess for statistical significance between treatment and control groups.
Conclusion and Future Directions
The FL118 platform, including the 7-p-trifluoromethylphenyl-FL118 analog, holds considerable promise as a novel anticancer therapeutic strategy. The unique mechanism of action, centered on the degradation of the DDX5 oncoprotein and the subsequent downregulation of multiple cancer survival pathways, offers a potential solution to circumvent common drug resistance mechanisms. While the in vivo toxicity of 7-p-trifluoromethylphenyl-FL118 presents a significant hurdle, further medicinal chemistry efforts to optimize the therapeutic index of this scaffold are warranted. Future research should focus on elucidating the precise structural determinants of both efficacy and toxicity to guide the development of next-generation FL118 analogs with improved clinical potential.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
FLQY2: A Technical Overview of its Impact on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLQY2, a novel derivative of the pentacyclic alkaloid camptothecin (B557342), has emerged as a potent anti-tumor agent with significant therapeutic potential, particularly in pancreatic and colorectal cancers.[1][2] As a topoisomerase I (TOP I) inhibitor, its mechanism extends to the modulation of critical cell signaling pathways that govern cell survival and death.[1] This technical guide provides an in-depth analysis of the effects of this compound on cell proliferation and apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Core Mechanism of Action: Dual Inhibition of TOP I and PDK1/AKT/mTOR Pathway
This compound exerts its robust antitumor effects through a dual mechanism of action. Primarily, as a camptothecin analog, it inhibits Topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] This inhibition leads to DNA damage and ultimately triggers cell cycle arrest and apoptosis.
Furthermore, transcriptomic and proteomic analyses have revealed that this compound's activity is closely associated with the inactivation of the PDK1/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell proliferation, growth, and survival, and its inhibition by this compound significantly contributes to the compound's cytotoxic effects. The diagram below illustrates this dual mechanism.
References
- 1. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of FLQY2: A Technical Guide
This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of FLQY2, a novel camptothecin (B557342) analog. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, chemically known as 7-p-trifluoromethylphenyl-FL118, is a synthetic derivative of the camptothecin class of anti-cancer agents.[1][2] It was developed to improve upon the pharmacological profile of its parent compound, FL118.[2] While demonstrating potent antitumor activity in vitro against various cancer cell lines, including human colon cancer (HCT 116) and human pancreatic cancer (MIA PaCa-2), the clinical development of this compound has been hampered by its poor aqueous solubility and consequently low bioavailability.[1][2][3] To address these limitations, formulation strategies have been explored, leading to the development of self-micelle solid dispersions, such as this compound-SD, using carriers like Soluplus®.[1][2]
Mechanism of Action
This compound is a camptothecin analog and is understood to exert its anticancer effects through the inhibition of topoisomerase I, a mechanism characteristic of this class of drugs. Its parent compound, FL118, is known to target and inhibit the expression of several key cancer survival proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][4] Furthermore, research suggests that this compound may also induce its therapeutic effects through the inactivation of the PDK1/AKT/mTOR signaling pathway, a critical pathway involved in cell proliferation, survival, and metabolism.[5]
Physicochemical Properties and Formulation Development
A significant hurdle in the development of this compound is its poor water solubility, which limits its oral bioavailability.[1] To overcome this, a solid dispersion formulation, this compound-SD, was developed using the solvent evaporation method with Soluplus® as a carrier.[1] This formulation allows this compound to exist in an amorphous state and self-assemble into micelles in aqueous solutions.[1]
| Parameter | This compound-SD | Reference |
| Mean Particle Size | 80.81 ± 2.1 nm | [1] |
| Polydispersity Index (PDI) | 0.076 | [1] |
| Saturated Solubility | 5.32 ± 0.04 mg/mL | [1] |
| Drug Loading | 6.2 ± 0.2% | [1] |
Another formulation using Kolliphor® HS 15 (HS 15-FLQY2) has also been prepared as an injectable lyophilized powder.[5]
| Parameter | HS 15-FLQY2 | Reference |
| Particle Size | <16 nm | [5] |
| Polydispersity Index (PDI) | <0.2 | [5] |
| Entrapment Efficiency | 70% | [5] |
In Vitro and In Vivo Efficacy
This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The this compound-SD formulation was shown to have comparable in vitro cytotoxicity to free this compound.[1]
| Cell Line | IC50 (this compound) | IC50 (this compound-SD) | Reference |
| HCT 116 (Human Colon Cancer) | nM level | Not specified | [2] |
| Hep G2 (Human Liver Cancer) | nM level | Not specified | [2] |
| MIA PaCa-2 (Human Pancreatic Cancer) | Not specified | Not specified | [1] |
In vivo studies in tumor-bearing mice have shown that oral administration of this compound-SD resulted in a tumor growth inhibition (TGI) rate of 81.1%, which was superior to that of albumin-bound Paclitaxel and Irinotecan hydrochloride.[1]
Pharmacokinetics and Metabolism
The this compound-SD formulation significantly improved the oral bioavailability of this compound by 12.3-fold compared to a cyclodextrin (B1172386) suspension.[1] Pharmacokinetic studies revealed rapid absorption and slow elimination, with a long half-life in the intestine.[1] The primary route of elimination was found to be through fecal excretion.[1]
Metabolite identification studies have identified 14 metabolites of this compound, consisting of 12 phase I and 2 phase II metabolites.[1] The main metabolic pathways involve oxidation after decarboxylation and cleavage of the dioxolane ring.[1]
| Pharmacokinetic Parameter | This compound-SD (Oral) | Reference |
| Bioavailability Improvement | 12.3-fold | [1] |
| Half-life in Intestine | 29.09 ± 8.82 h | [1] |
| Primary Excretion Route | Fecal (37.60% of administered dose) | [1] |
The bioavailability of the HS 15-FLQY2 formulation administered intraperitoneally was also significantly improved compared to oral cyclodextrin-FLQY2.[5]
Experimental Protocols
A detailed protocol for the preparation of this compound-SD involves dissolving this compound and Soluplus® in an appropriate organic solvent. The solvent is then removed under reduced pressure using a rotary evaporator to form a solid dispersion film. The resulting film is further dried to remove any residual solvent, and the final solid dispersion is pulverized and sieved to obtain a uniform powder.[1][2]
The cytotoxicity of this compound and its formulations is typically evaluated using a standard MTT or similar cell viability assay. Cancer cells (e.g., HCT 116, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed by adding the MTT reagent, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at a specific wavelength. The IC50 values are then calculated from the dose-response curves.
To determine the cellular uptake of this compound and its formulations, cancer cells are incubated with the compounds for different time intervals. After incubation, the cells are washed to remove any extracellular compound. The cells are then lysed, and the intracellular concentration of this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
The in vivo efficacy of this compound formulations is assessed in tumor-bearing animal models, typically immunodeficient mice xenografted with human cancer cells. Once the tumors reach a palpable size, the animals are randomized into different treatment groups. The test compounds are administered according to a specific dosing schedule (e.g., oral gavage, intravenous injection). Tumor volume and body weight are monitored regularly throughout the study. At the end of the study, the tumors are excised and weighed, and the tumor growth inhibition (TGI) is calculated.[1]
Conclusion
This compound is a promising camptothecin analog with potent antitumor activity. The development of novel formulations, such as this compound-SD, has successfully addressed the challenges of its poor solubility and low bioavailability, demonstrating enhanced efficacy in preclinical models. Further investigation into its mechanism of action and continued formulation optimization will be crucial for its potential clinical translation.
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scientists test new formulation of novel, low-toxicity anticancer agent - Drug Discovery Today [drugdiscoverytoday.com]
- 5. researchgate.net [researchgate.net]
FLQY2: A Technical Overview of a Novel FL118 Analog with Enhanced Antitumorigenic Properties
A Comprehensive Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of FLQY2, a novel camptothecin (B557342) analog, and its parent compound, FL118. We will explore their core mechanisms of action, signaling pathways, and comparative efficacy, presenting key quantitative data and experimental methodologies to support further research and development in oncology.
Introduction: The Evolution from FL118 to this compound
FL118, a derivative of camptothecin, is a potent small molecule inhibitor of survivin, a protein belonging to the inhibitor of apoptosis (IAP) family.[1][2][3] Discovered through high-throughput screening using the survivin gene as a target, FL118 has demonstrated significant anticancer activity against a range of human cancers, including colorectal, pancreatic, and head and neck tumors.[4][5] Its mechanism of action is multifaceted, extending beyond survivin inhibition to include the downregulation of other key anti-apoptotic proteins such as Mcl-1, XIAP, and cIAP2.[2][3] A pivotal discovery identified the oncoprotein DDX5 (p68) as a direct binding partner of FL118, leading to DDX5 dephosphorylation and subsequent degradation via the proteasome pathway.[1][4][6][7] This action disrupts the expression of multiple oncogenic proteins, including c-Myc and mutant Kras, highlighting DDX5 as a master regulator in FL118's anticancer activity.[6][7]
Building on the promising preclinical profile of FL118, researchers synthesized this compound (7-p-trifluoromethylphenyl-FL118), a derivative designed to enhance the therapeutic potential of the parent compound.[5] Initial studies have indicated that this compound possesses superior antitumor activity and better permeability compared to FL118 in human cancer cell lines.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for FL118 and this compound based on available literature. This data provides a comparative view of their potency and efficacy.
| Compound | Assay | Cell Line(s) | IC50 Value | Reference |
| FL118 | Antitumor Potency | HCT-116, MCF-7, HepG-2 | < 6.4 nM (for some derivatives) | [8] |
| FL118 | Potency vs. SN-38 | HEK293/pcDNA3 | Not specified | [9] |
| FL118 | Potency in ABCG2-overexpressing cells | HEK293/ABCG2 | No significant change from control | [9] |
| SN-38 | Potency vs. FL118 | HEK293/pcDNA3 | 0.39 nM | [9] |
| SN-38 | Potency in ABCG2-overexpressing cells | HEK293/ABCG2 | 62.95 nM | [9] |
| This compound | Antitumor Activity | HCT 116, Hep G2 | nM level | [5] |
Table 1: Comparative IC50 Values of FL118, its derivatives, and related compounds.
| Compound | In Vivo Model | Dosage | Outcome | Reference |
| This compound-SD | HT-29 tumor-bearing mice | 1.5 mpk | Comparable antitumor activity to Paclitaxel-albumin | [5] |
| This compound-SD | HT-29 tumor-bearing mice | 1.5 mpk | Significantly prevented tumor growth vs. blank and Irinotecan (B1672180) | [5] |
Table 2: In Vivo Efficacy of this compound formulation.
Core Signaling Pathways and Mechanisms of Action
FL118: Targeting the DDX5-Oncogenic Network
FL118 acts as a "molecular glue," promoting the degradation of the oncoprotein DDX5.[4][6][7] This interaction is central to its mechanism and triggers a cascade of downstream effects that inhibit cancer cell survival and proliferation.
This compound: Inhibition of the PDK1/AKT/mTOR Pathway
This compound, while retaining the core camptothecin structure, exhibits a distinct mechanism of action by targeting the PDK1/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its inhibition by this compound contributes to its enhanced antitumor activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of FL118 and this compound.
Identification of FL118 Binding Proteins
-
Objective: To identify the direct molecular target of FL118.
-
Methodology:
-
Affinity Purification: A biotinylated FL118 analog is synthesized and immobilized on streptavidin-coated beads.
-
Cell Lysate Incubation: The beads are incubated with total cell lysates from a relevant cancer cell line (e.g., colorectal or pancreatic cancer cells) to allow for the binding of interacting proteins.
-
Washing and Elution: The beads are washed extensively to remove non-specific binders. Bound proteins are then eluted.
-
Mass Spectrometry: The eluted proteins are resolved by SDS-PAGE, and protein bands are excised and subjected to in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS) for protein identification.
-
Validation: The interaction between FL118 and candidate proteins (e.g., DDX5) is validated by techniques such as isothermal titration calorimetry (ITC) to determine binding affinity and co-immunoprecipitation (Co-IP) using specific antibodies.[6]
-
Analysis of Protein Expression and Degradation
-
Objective: To determine the effect of FL118 and this compound on the expression levels of target proteins.
-
Methodology:
-
Cell Treatment: Cancer cell lines are treated with varying concentrations of FL118 or this compound for specified time points.
-
Western Blotting: Total cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., DDX5, survivin, c-Myc, p-AKT, total AKT) and appropriate secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.
-
Real-Time RT-PCR: To determine if the changes in protein levels are due to transcriptional regulation, total RNA is extracted from treated cells and reverse-transcribed to cDNA. Quantitative PCR is then performed using primers specific for the genes of interest (e.g., DDX5 mRNA).[6]
-
In Vitro Cytotoxicity and Cell Viability Assays
-
Objective: To assess the cytotoxic effects of FL118 and this compound on cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of FL118 or this compound.
-
MTT or Similar Assay: After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan (B1609692) product.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[10]
-
In Vivo Antitumor Efficacy Studies
-
Objective: To evaluate the antitumor activity of this compound in a preclinical animal model.
-
Methodology:
-
Xenograft Model: Human cancer cells (e.g., HT-29) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound (often in a specific formulation like a solid dispersion to improve bioavailability) is administered orally or via another appropriate route at a specified dose and schedule.[5][11]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[5]
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of camptothecin-based anticancer agents. Its enhanced potency and distinct mechanism of action, targeting the PDK1/AKT/mTOR pathway, suggest its potential as a novel therapeutic for various solid tumors, including pancreatic cancer. The foundational research on its parent compound, FL118, particularly the discovery of DDX5 as a direct target, has provided a deeper understanding of the complex molecular pathways that can be exploited for cancer therapy.
Future research should focus on a more detailed characterization of the this compound-PDK1 interaction, comprehensive in vivo studies across a broader range of cancer models, and the development of predictive biomarkers to identify patient populations most likely to respond to this promising new agent. The favorable preclinical data for both FL118 and this compound underscore the potential of this class of compounds to overcome some of the limitations of existing cancer therapies.
References
- 1. FL118, a Camptothecin Analogue, is a Survivin Inhibitor with Anti-Cancer Activity | MedChemExpress [medchemexpress.eu]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roswell Park Researchers Identify Molecular ‘Glue’ That Sticks to and Degrades a Cancer-Causing Protein | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: FLQY2 Solid Dispersion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLQY2, a novel camptothecin (B557342) analog, has demonstrated significant antitumor efficacy. However, its poor aqueous solubility presents a challenge for clinical development, leading to low bioavailability. Solid dispersion (SD) technology offers a promising strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound. This document provides a detailed overview of an this compound solid dispersion formulation, including its preparation, characterization, and the underlying mechanism of action.
This compound Solid Dispersion Formulation Protocol
A self-micellizing solid dispersion of this compound (this compound-SD) has been successfully developed to improve its solubility and oral bioavailability.[1][2] The formulation utilizes the amphiphilic polymer Soluplus® as a carrier, which allows for the formation of micelles in aqueous solutions.[1][2]
Materials
-
This compound (purity >98%)
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Organic Solvent (e.g., a mixture of dichloromethane (B109758) and methanol)
-
Purified Water
Equipment
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle or pulverizer
-
Sieves
Protocol: Solvent Evaporation Method
The solvent evaporation method is employed for the preparation of the this compound-SD.[1][2][3]
-
Dissolution: Accurately weigh this compound and Soluplus® in a predetermined ratio (e.g., 1:15 or 1:20 w/w).[1] Dissolve both components in a suitable organic solvent or a mixture of solvents.
-
Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature. This process results in the formation of a solid film or mass.
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle or a mechanical pulverizer. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Storage: Store the final this compound-SD powder in a desiccator at room temperature, protected from light and moisture.
Characterization of this compound Solid Dispersion
Thorough characterization is essential to ensure the quality and performance of the this compound-SD.
| Parameter | Method | Typical Results for this compound-SD (1:15 ratio)[2] |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Mean Particle Size: 80.81 ± 2.1 nm; PDI: 0.076 |
| Drug Loading | High-Performance Liquid Chromatography (HPLC) | 6.2 ± 0.2% |
| Saturated Solubility | Shake-flask method followed by HPLC analysis | 5.32 ± 0.04 mg/mL |
| Physical State | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Amorphous form of this compound in the dispersion |
| In Vitro Drug Release | USP Dissolution Apparatus (e.g., paddle type) | Rapid dissolution of this compound from the SD |
Experimental Workflows
This compound Solid Dispersion Preparation Workflow
Caption: Workflow for the preparation and characterization of this compound solid dispersion.
Mechanism of Action of this compound
This compound exerts its potent antitumor effects through a dual mechanism involving the inhibition of Topoisomerase I (TOP I) and the PDK1/AKT/mTOR signaling pathway.[4]
Inhibition of Topoisomerase I
As a camptothecin derivative, this compound targets TOP I, an enzyme essential for DNA replication and transcription. By stabilizing the TOP I-DNA cleavage complex, this compound leads to DNA damage and induces apoptosis in cancer cells.
Inhibition of the PDK1/AKT/mTOR Signaling Pathway
This compound has been shown to significantly inhibit the PDK1/AKT/mTOR signaling cascade, which is a critical pathway for cell proliferation, survival, and growth.[4]
-
PDK1 (Phosphoinositide-dependent kinase 1): A master kinase that activates AKT.
-
AKT (Protein Kinase B): A key signaling node that promotes cell survival and inhibits apoptosis.
-
mTOR (mammalian Target of Rapamycin): A downstream effector of AKT that regulates cell growth, proliferation, and protein synthesis.
By inactivating this pathway, this compound can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells.[4]
This compound Signaling Pathway Diagram
Caption: this compound inhibits TOP I and the PDK1/AKT/mTOR signaling pathway.
In Vitro and In Vivo Performance
The this compound-SD formulation has demonstrated superior performance compared to the free drug.
In Vitro Studies
-
Cytotoxicity: The this compound-SD maintained potent cytotoxicity against various cancer cell lines, comparable to the free drug.[1][2]
-
Cellular Uptake: The solid dispersion formulation showed faster and higher cellular uptake compared to the physical mixture of this compound and the carrier.[2]
In Vivo Studies
-
Oral Bioavailability: The oral bioavailability of this compound was significantly increased by 12.3-fold in the solid dispersion formulation compared to an this compound cyclodextrin (B1172386) suspension.[1][2]
-
Antitumor Efficacy: In a xenograft model of pancreatic cancer, orally administered this compound-SD exhibited a tumor growth inhibition rate of 81.1%, which was superior to that of albumin-bound paclitaxel (B517696) and irinotecan (B1672180) hydrochloride.[1][2]
Conclusion
The development of an this compound solid dispersion using Soluplus® via the solvent evaporation method is a highly effective strategy to overcome the solubility limitations of this promising anticancer agent. The resulting formulation significantly enhances the oral bioavailability and in vivo antitumor efficacy of this compound, highlighting its potential for further clinical development in the treatment of various solid tumors.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of FLQY2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo evaluation of FLQY2, a novel camptothecin (B557342) derivative with promising anti-tumor activity. Due to its poor aqueous solubility, appropriate formulation is critical for achieving optimal efficacy in animal models.
Introduction to this compound
This compound is a potent anti-cancer agent that functions as a dual inhibitor of Topoisomerase I (TOP I) and the PDK1/AKT/mTOR signaling pathway.[1] While demonstrating significant cytotoxicity against various cancer cell lines, its inherent hydrophobicity presents a challenge for in vivo administration, leading to low bioavailability.[2][3] To address this, several formulation strategies have been developed to enhance its solubility and systemic exposure.
This compound Formulation Strategies
The selection of an appropriate vehicle is paramount for the successful in vivo evaluation of this compound. Standard aqueous solutions are not suitable due to the compound's poor solubility.[2] The following are validated formulation approaches for preclinical studies.
Solid Dispersion with Soluplus® for Oral Administration
This method involves creating a solid dispersion (SD) of this compound with Soluplus®, an amphiphilic polymer, to improve oral bioavailability.[2] The resulting this compound-SD self-assembles into micelles in aqueous solutions.[2]
Key Advantages:
-
Significantly increases aqueous solubility and bioavailability.[2]
-
Allows for oral administration.
-
Demonstrates excellent anti-tumor activity in vivo.[2]
Lyophilized Powder with Kolliphor® HS 15 for Parenteral Administration
For intraperitoneal (i.p.) or intravenous (i.v.) administration, a lyophilized powder formulation using Kolliphor® HS 15 (HS 15) as a carrier has been developed.[3] This formulation, termed HS 15-FLQY2, forms micelles upon reconstitution.[3]
Key Advantages:
-
Suitable for parenteral routes of administration.[3]
-
Improves bioavailability compared to other formulations.[3]
-
Shows high tumor inhibition effects.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound formulations.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Cancer | < 6.4[4] |
| MIA PaCa-2 | Pancreatic Cancer | Not explicitly quantified, but effective at nanomolar concentrations[1] |
| MCF-7 | Breast Cancer | < 6.4[4] |
| HepG-2 | Liver Cancer | < 6.4[4] |
Table 2: In Vivo Efficacy of this compound Formulations
| Formulation | Animal Model | Administration Route & Dose | Tumor Growth Inhibition (TGI) | Reference |
| This compound-SD | Colon Cancer Xenograft | 1.5 mg/kg, p.o., once weekly | 81.1% | [2] |
| HS 15-FLQY2 | Not Specified | Not Specified | Higher than capecitabine | [3] |
| This compound | Pancreatic Cancer Xenograft | Not Specified | Greater than paclitaxel (B517696) liposomes | [1] |
Table 3: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Administration Route | Key Findings | Reference |
| This compound-SD | Oral (p.o.) | 12.3-fold increased bioavailability compared to cyclodextrin (B1172386) suspension. | [2] |
| HS 15-FLQY2 | Intraperitoneal (i.p.) | Significantly improved bioavailability compared to oral cyclodextrin suspension. | [3] |
Experimental Protocols
Preparation of this compound Solid Dispersion (this compound-SD) for Oral Administration
This protocol is adapted from the solvent evaporation method described for preparing this compound-SD with Soluplus®.[2]
Materials:
-
This compound
-
Soluplus®
-
Appropriate organic solvent (e.g., methanol (B129727) or ethanol)
-
Rotary evaporator
-
Water bath
-
Milli-Q water
Procedure:
-
Dissolve this compound and Soluplus® in the organic solvent at a weight ratio of 1:15 (this compound:Soluplus®).
-
Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting this compound-SD powder can be stored in a desiccator.
-
For oral administration, reconstitute the this compound-SD powder in sterile water or saline to the desired concentration. The solution should form micelles spontaneously.
Preparation of HS 15-FLQY2 for Parenteral Administration
This protocol is based on the preparation of a lyophilized this compound formulation using Kolliphor® HS 15.[3]
Materials:
-
This compound
-
Kolliphor® HS 15 (HS 15)
-
Mannitol (B672) (as a cryoprotectant)
-
Water for injection
-
Lyophilizer
Procedure:
-
Prepare an aqueous solution of HS 15 and mannitol (e.g., 5% mannitol).
-
Disperse this compound in the HS 15 solution. The optimal ratio of this compound to HS 15 needs to be determined empirically, but a starting point could be a high carrier-to-drug ratio.[3]
-
The mixture should be processed to form micelles (e.g., by stirring or sonication).
-
Freeze the resulting micellar solution.
-
Lyophilize the frozen solution to obtain a dry powder.
-
For administration, reconstitute the lyophilized HS 15-FLQY2 powder with sterile saline or water for injection to the desired concentration.
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the antitumor efficacy of this compound formulations.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., HCT-116 for colon cancer, MIA PaCa-2 for pancreatic cancer)
-
Matrigel (optional)
-
This compound formulation (this compound-SD or HS 15-FLQY2)
-
Vehicle control
-
Positive control (e.g., gemcitabine, paclitaxel)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound formulation, positive control).
-
-
Drug Administration:
-
Administer the this compound formulation and controls according to the predetermined dosing schedule (e.g., once weekly for this compound-SD).[2] The route of administration will depend on the formulation (oral gavage for this compound-SD, intraperitoneal injection for HS 15-FLQY2).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size or based on survival.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits TOP I and the PDK1/AKT/mTOR pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound's in vivo anti-tumor efficacy.
Logical Relationship of this compound Formulation and Administration
Caption: Formulation choice dictates this compound's administration route.
References
- 1. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FLQY2 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLQY2, a novel camptothecin (B557342) derivative, has demonstrated significant antitumor activity in pancreatic cancer models. These application notes provide a comprehensive overview of its mechanism of action, protocols for its use in in-vitro studies, and a summary of its effects on pancreatic cancer cell lines. This compound exerts its effects through the dual inhibition of topoisomerase I (TOP I) and the PDK1/AKT/mTOR signaling pathway, leading to potent cytotoxicity, induction of apoptosis, and cell cycle arrest in pancreatic cancer cells.[1][2]
Mechanism of Action
This compound's antitumor activity in pancreatic cancer is attributed to a dual mechanism:
-
Topoisomerase I (TOP I) Inhibition: Similar to other camptothecin analogs, this compound targets TOP I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By stabilizing the TOP I-DNA cleavage complex, this compound leads to DNA double-strand breaks and subsequent cell death.[1]
-
Inhibition of the PDK1/AKT/mTOR Signaling Pathway: this compound has been shown to inactivate the PDK1/AKT/mTOR pathway, a critical signaling cascade that promotes cell survival, proliferation, and growth in many cancers, including pancreatic cancer.[1][2] By inhibiting this pathway, this compound effectively curtails the pro-survival signals within the cancer cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines based on available research. Note: Comprehensive quantitative data across a wide panel of pancreatic cancer cell lines is limited in the currently available literature. The presented data primarily focuses on the MIA PaCa-2 cell line.
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay | Reference |
| MIA PaCa-2 | Potent nanomolar cytotoxicity reported, specific value not provided. | MTT Assay | [1] |
| PANC-1 | Data not available | - | |
| BxPC-3 | Data not available | - | |
| AsPC-1 | Data not available | - | |
| Capan-1 | Data not available | - |
Table 2: Apoptosis Induction by this compound in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Conditions | Apoptosis Rate (%) | Assay | Reference |
| MIA PaCa-2 | Nanomolar concentrations | Significant induction of apoptosis reported, specific percentages not provided. | Flow Cytometry | [1] |
Table 3: Cell Cycle Analysis of Pancreatic Cancer Cells Treated with this compound
| Cell Line | Treatment Conditions | % Cells in G1 | % Cells in S | % Cells in G2/M | Assay | Reference |
| MIA PaCa-2 | Nanomolar concentrations | Cell cycle arrest reported, specific distribution percentages not provided. | Cell cycle arrest reported, specific distribution percentages not provided. | Cell cycle arrest reported, specific distribution percentages not provided. | Flow Cytometry | [1] |
Table 4: Effect of this compound on the PDK1/AKT/mTOR Pathway in MIA PaCa-2 Cells
| Protein | Change in Expression/Phosphorylation | Method | Reference |
| p-PDK1 | Decreased | Western Blot | [2] |
| p-AKT | Decreased | Western Blot | [2] |
| p-mTOR | Decreased | Western Blot | [2] |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines and calculating the IC50 value.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in pancreatic cancer cells treated with this compound.
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
Western Blot Analysis for PDK1/AKT/mTOR Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the PDK1/AKT/mTOR pathway.
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-PDK1, anti-PDK1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
References
Application Notes and Protocols for FLQY2 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLQY2 is a novel camptothecin (B557342) derivative demonstrating potent antitumor activity in preclinical cancer models. As a topoisomerase I (TOP I) inhibitor, it also modulates the PDK1/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[1] Due to its poor aqueous solubility and low bioavailability, a self-micelle solid dispersion formulation, this compound-SD, has been developed to enhance its therapeutic potential.[2] These application notes provide detailed protocols for the administration of this compound and this compound-SD in animal models of pancreatic and colon cancer, along with methodologies for evaluating its efficacy and mechanism of action.
Quantitative Data Summary
In Vivo Efficacy of this compound-SD in HT-29 Colon Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound-SD | 1.5 | Oral (p.o.) | Once a week (QW) | 81.1% | [2] |
| This compound-SD | 1.0 | Oral (p.o.) | Once a week (QW) | 52.7% | [2] |
| Paclitaxel-albumin | 15 | Intravenous (i.v.) | Every 4 days (Q4D) | 79.1% | [2] |
| Irinotecan hydrochloride | 100 | Intraperitoneal (i.p.) | Once a week (QW) | 66.5% | [2] |
Pharmacokinetic Parameters of this compound-SD in Rats
| Parameter | Value | Unit |
| Tmax | 1-2 | h |
| T1/2 | >10 | h |
| MRT | >15 | h |
| Oral Bioavailability (vs. cyclodextrin (B1172386) suspension) | 12.3-fold increase | - |
Experimental Protocols
Protocol 1: Pancreatic Cancer Xenograft Model (MIA PaCa-2)
This protocol describes the establishment of a MIA PaCa-2 human pancreatic cancer xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound.
Materials:
-
MIA PaCa-2 human pancreatic cancer cell line
-
Immunocompromised mice (e.g., athymic nude or SCID mice, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound or this compound-SD
-
Appropriate vehicle for administration
Procedure:
-
Cell Culture: Culture MIA PaCa-2 cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells/100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or this compound-SD according to the predetermined dose, route, and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., Western blot, histopathology).
-
Protocol 2: Colon Cancer Xenograft Model (HT-29)
This protocol outlines the procedure for establishing an HT-29 human colon cancer xenograft model.
Materials:
-
HT-29 human colon cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 10-12 weeks old)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound-SD
-
Vehicle for oral administration (e.g., sterile water)
Procedure:
-
Cell Culture: Maintain HT-29 cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest exponentially growing HT-29 cells.
-
Prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth as described in Protocol 1.
-
Once tumors are established, randomize mice into treatment groups.
-
Administer this compound-SD orally at the desired dosage and schedule.[2]
-
-
Assessment and Endpoint:
-
Monitor tumor volume and body weight regularly.
-
At the study endpoint, collect tumors for weight measurement and further analysis.
-
Protocol 3: Preparation and Administration of this compound Formulations
This compound-SD (for Oral Administration):
-
Preparation: this compound-SD is a solid dispersion prepared by a solvent evaporation method using Soluplus® as a carrier.[2] For administration, the this compound-SD powder can be dissolved in sterile water.
-
Administration: Administer the this compound-SD solution to mice via oral gavage. Ensure the volume administered is appropriate for the mouse's weight.
This compound (Proposed Protocol for Intraperitoneal/Intravenous Administration): Note: Due to the poor solubility of this compound, formulation is critical for parenteral administration.
-
Vehicle Selection: A common vehicle for poorly soluble camptothecin derivatives is a mixture of DMSO, PEG300, and saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Further dilute the stock solution with a mixture of PEG300 and saline to the final desired concentration for injection.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Inject the this compound solution into the lower right quadrant of the mouse's abdomen.
-
Intravenous (i.v.) Injection: Administer the this compound solution via the tail vein.
-
Protocol 4: Western Blot Analysis of the PDK1/AKT/mTOR Pathway
This protocol is for analyzing the effect of this compound on the phosphorylation of key proteins in the PDK1/AKT/mTOR pathway in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDK1, anti-PDK1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Homogenize tumor tissues in lysis buffer and determine the protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein or loading control to determine the change in protein phosphorylation.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol is for quantifying apoptosis in this compound-treated cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the cells immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: this compound mechanism of action targeting TOP I and the PDK1/AKT/mTOR pathway.
Caption: Experimental workflow for in vivo xenograft studies with this compound.
References
Application Notes and Protocols for Enhancing FLQY2 Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
FLQY2, a promising camptothecin (B557342) analog, has demonstrated significant antitumor efficacy. However, its clinical development is hampered by poor aqueous solubility and consequently low oral bioavailability.[1][2][3] This document provides detailed application notes and experimental protocols for various techniques aimed at improving the bioavailability of this compound. The primary focus is on solid dispersion technology, for which successful in vivo data for this compound exists. Additionally, protocols for other promising strategies, such as nanoparticle formulation and lipid-based drug delivery systems, are presented as viable alternatives for enhancing the therapeutic potential of this compound.
Introduction to this compound and Bioavailability Challenges
This compound (7-p-trifluoromethylphenyl-FL118) is a derivative of the camptothecin analog FL118 and has shown potent antitumor activity against a variety of solid tumors, including pancreatic cancer.[1][4] Despite its promising pharmacological profile, this compound is practically insoluble in water, which significantly limits its absorption from the gastrointestinal tract and results in poor oral bioavailability.[1][2] Overcoming this challenge is critical for the successful clinical translation of this compound. Transport studies have indicated that this compound absorption is primarily governed by passive diffusion with minimal P-glycoprotein (P-gp) efflux.[1] Therefore, formulation strategies that enhance its solubility and dissolution rate are expected to directly translate to improved systemic exposure.
Bioavailability Enhancement Strategies
Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs like this compound. These can be broadly categorized as:
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This approach can significantly increase the drug's surface area, wettability, and dissolution rate.[5][6][7][8][9][10]
-
Nanoparticle-Based Formulations: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[11][12][13][14][15][16]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving or suspending the drug in lipidic excipients. LBDDS can improve drug solubilization in the gastrointestinal tract and may facilitate lymphatic absorption, thereby bypassing first-pass metabolism.[12][17][18][19][20]
The following sections provide detailed protocols for each of these approaches, with a specific focus on the successful application of solid dispersion technology to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from a study that successfully improved this compound bioavailability using a solid dispersion (SD) formulation with Soluplus®.
| Parameter | This compound (Control) | This compound-Solid Dispersion (this compound-SD) | Fold Improvement | Reference |
| Aqueous Solubility | Not detectable by HPLC | 5.32 ± 0.04 mg/mL | - | [1] |
| Oral Bioavailability (Relative) | 1 | 12.3 | 12.3-fold | [1] |
| Particle Size | - | 80.81 ± 2.1 nm | - | [1] |
| Polydispersity Index (PDI) | - | 0.076 | - | [1] |
| Drug Loading | - | 6.2 ± 0.2% | - | [1] |
Experimental Protocols
Solid Dispersion of this compound
This protocol is based on the successful preparation of an this compound solid dispersion using the solvent evaporation method.[1][2]
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its solubility and oral bioavailability.
Materials:
-
This compound
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Organic solvent (e.g., Dichloromethane, Ethanol)
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Carrier Screening (Optional but Recommended):
-
To select the most suitable carrier, assess the solubility of this compound in aqueous solutions of various polymers (e.g., Soluplus®, Kolliphor® HS 15, PEG 4000, PEG 6000, PVP Va64, Poloxamer 407).[1]
-
Evaluate the ability of different carriers to inhibit the crystallization of this compound from a supersaturated solution using a solvent-shift method.[1]
-
-
Preparation of this compound Solid Dispersion:
-
Accurately weigh this compound and Soluplus® in a predetermined ratio (e.g., 1:15 w/w).[1]
-
Dissolve both this compound and Soluplus® in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Collect the dried solid dispersion and store it in a desiccator.
-
-
Characterization of the Solid Dispersion:
-
Particle Size and Polydispersity Index (PDI): Reconstitute the solid dispersion in water and measure the particle size and PDI using dynamic light scattering (DLS).
-
Drug Loading and Entrapment Efficiency: Determine the amount of this compound in the solid dispersion using a validated HPLC method.
-
In Vitro Dissolution Studies: Perform dissolution testing in different media (e.g., simulated gastric fluid, simulated intestinal fluid) to compare the release profile of this compound from the solid dispersion with that of the pure drug.
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.
-
X-ray Powder Diffraction (XRPD): To assess the crystallinity of this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between this compound and the polymer.
-
-
-
In Vivo Bioavailability Studies:
-
Administer the this compound solid dispersion and a control formulation (e.g., this compound suspension) to animal models (e.g., rats, mice) via oral gavage.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) and determine the relative bioavailability.
-
Nanoparticle Formulation of this compound
This is a generalized protocol for preparing this compound nanoparticles using the emulsification-solvent evaporation method.[11]
Objective: To produce this compound nanoparticles to increase surface area and enhance dissolution.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Surfactant/stabilizer (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)
-
Deionized water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for long-term storage.
-
Characterization: Characterize the nanoparticles for particle size, PDI, surface morphology (e.g., using SEM or TEM), drug loading, and in vitro release profile as described in section 4.1.3.
-
In Vivo Evaluation: Conduct bioavailability studies as detailed in section 4.1.4.
Lipid-Based Drug Delivery System (LBDDS) for this compound
This protocol outlines the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.
Objective: To formulate this compound in a lipid-based system to improve its solubilization in the gastrointestinal tract.
Materials:
-
This compound
-
Oil (e.g., Labrafil®, Capryol®)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)
-
Vortex mixer
-
Water bath
Protocol:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify suitable excipients.
-
Formulation Development:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Prepare different formulations by mixing the selected excipients in the determined ratios.
-
Add this compound to the optimized blank formulation and mix until a clear solution is obtained, gently heating if necessary.
-
-
Characterization of SEDDS:
-
Self-Emulsification Performance: Assess the emulsification time and the resulting droplet size upon dilution in aqueous media.
-
Droplet Size and PDI: Measure the globule size and PDI of the resulting emulsion using DLS.
-
Thermodynamic Stability: Evaluate the physical stability of the formulation through centrifugation and freeze-thaw cycles.
-
-
In Vitro and In Vivo Evaluation: Perform in vitro dissolution/drug release studies and in vivo bioavailability assessment as described in the previous sections.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for enhancing this compound bioavailability.
Caption: Protocol for this compound solid dispersion.
Caption: Mechanisms of bioavailability enhancement.
Conclusion
The poor aqueous solubility and low oral bioavailability of this compound represent significant hurdles to its clinical development. The formulation strategies outlined in these application notes, particularly the use of solid dispersions, have been demonstrated to be highly effective in overcoming these limitations for this compound. The provided protocols offer a systematic approach for researchers to develop and evaluate novel this compound formulations with enhanced bioavailability, thereby paving the way for its progression as a potent anticancer therapeutic. While solid dispersion has proven successful, nanoparticle and lipid-based formulations also represent promising avenues for further investigation and optimization.
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. pharmtech.com [pharmtech.com]
- 12. upm-inc.com [upm-inc.com]
- 13. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Improving Delivery of Poorly Soluble Drugs Using Nanoparticles | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmafocusasia.com [pharmafocusasia.com]
- 18. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 20. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Characterization of FLQY2 Solid Dispersion (FLQY2-SD) via Solvent Evaporation
Audience: Researchers, scientists, and drug development professionals.
Introduction FLQY2, a novel camptothecin (B557342) analog, has demonstrated significant antitumor efficacy against a variety of solid tumors.[1] However, its clinical development is hampered by poor aqueous solubility and consequently low oral bioavailability.[1][2] To overcome these limitations, formulation into a solid dispersion (SD) presents a viable strategy. This application note details a protocol for the preparation of an this compound solid dispersion using the solvent evaporation technique with Soluplus®, an amphiphilic polymer, as a carrier. This method transforms the drug from a crystalline to a more soluble amorphous state, enhancing its dissolution and bioavailability.[1][2] The resulting this compound-SD self-assembles into micelles in aqueous solutions, further improving its drug delivery characteristics.[1]
Experimental Protocols
Protocol for Carrier Screening
The selection of an appropriate polymer carrier is critical for the successful formulation of a solid dispersion. This protocol outlines the screening of various carriers based on their ability to enhance the solubility of this compound and inhibit its crystallization.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.[1]
-
Prepare aqueous solutions of various carriers (e.g., Soluplus®, PEG4000, PEG6000, PVP Va64, HS 15, and P407) at a concentration of 2 mg/mL.[1]
-
For solubility assessment, add an excess amount of this compound to each carrier solution.
-
Shake the mixtures for 4 hours at 37°C.[1]
-
Filter the solutions through a 0.22 µm filter.[1]
-
Dilute the filtrate with the mobile phase and determine the concentration of dissolved this compound using High-Performance Liquid Chromatography (HPLC).[1]
-
For crystallization inhibition, add the this compound stock solution to each carrier solution and monitor for precipitation over time (e.g., up to 8 hours).[1]
-
Select the carrier that provides the highest solubility and effectively inhibits drug crystallization. Soluplus® has been identified as an optimal carrier for this compound.[1]
Protocol for this compound-SD Preparation via Solvent Evaporation
This protocol describes the manufacturing process for the optimal this compound solid dispersion using the solvent evaporation method.
Methodology:
-
Weigh this compound and the selected carrier, Soluplus®, at the desired weight ratio (e.g., 1:15).[1][2]
-
Dissolve both this compound and Soluplus® in a suitable common volatile solvent, such as methanol (B129727) or a chloroform/methanol mixture.
-
The solution is then subjected to evaporation under reduced pressure using a rotary evaporator to remove the solvent and obtain a solid mass.[3]
-
Dry the resulting solid matter overnight in a vacuum oven at 50°C to remove any residual solvent.[1]
-
Pulverize the dried solid matter using a mortar and pestle.[1]
-
Pass the resulting powder through an 80-mesh sieve to ensure uniform particle size.[1]
-
Store the final this compound-SD powder in a desiccator until further use.
Protocol for Physicochemical Characterization
To confirm the successful formation of the amorphous solid dispersion and evaluate its properties, a series of characterization studies are required.
Methodology:
-
Particle Size and Polydispersity Index (PDI): Disperse the this compound-SD powder in deionized water and measure the particle size and PDI using dynamic light scattering (DLS).
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound, perform DSC analysis on pure this compound, Soluplus®, a physical mixture (PM) of the two, and the prepared this compound-SD. The absence of the drug's characteristic melting peak in the this compound-SD thermogram indicates its conversion to an amorphous form.
-
Powder X-Ray Diffraction (PXRD): Analyze the samples using PXRD. Sharp diffraction peaks are characteristic of crystalline material, while a halo pattern indicates an amorphous state. The this compound-SD should exhibit a halo pattern, confirming the absence of crystalline this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Use FTIR to investigate potential interactions between the drug and the carrier in the solid dispersion.
Data Presentation
The following tables summarize the quantitative data obtained from the characterization and performance evaluation of this compound-SD.
Table 1: Solubility and Crystallization Inhibition of this compound with Various Carriers
| Carrier | Solubility of this compound (µg/mL) | Crystallization Inhibition |
|---|---|---|
| PEG4000 | < 0.5[1] | Precipitation Observed[1] |
| PEG6000 | < 0.5[1] | Precipitation Observed[1] |
| PVP Va64 | < 0.5[1] | Precipitation Observed[1] |
| HS 15 | 21.7 ± 1.4[1] | Precipitation Observed[1] |
| P407 | 52.5 ± 1.3[1] | Precipitation Observed[1] |
| Soluplus® | Maintained concentration from 51.60 to 48.76 over 8h[1] | No Precipitation[1] |
Table 2: Physicochemical Characteristics of Optimal this compound-SD (1:15 ratio)
| Parameter | Value |
|---|---|
| Mean Particle Size | 80.81 ± 2.1 nm[1] |
| Polydispersity Index (PDI) | 0.076[1] |
| Drug Loading | 6.2 ± 0.2%[1] |
| Saturated Solubility | 5.32 ± 0.04 mg/mL[1] |
| Physical State of this compound | Amorphous[1] |
Table 3: In Vivo Performance Summary of this compound-SD
| Parameter | Result |
|---|---|
| Bioavailability Increase | 12.3-fold (compared to this compound cyclodextrin (B1172386) suspension)[1][2] |
| Tumor Growth Inhibition (TGI) | 81.1% (at 1.5 mpk dose)[1] |
Visualizations
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
FLQY2: Application Notes and Protocols for Head-and-Neck Cancer Models
Introduction
FLQY2 is a novel camptothecin (B557342) derivative with significant potential in cancer therapy.[1] As a derivative of FL118, which has demonstrated notable antitumor activity in various cancers including head and neck cancer, this compound presents a promising avenue for research and drug development.[2][3] This document provides detailed application notes and protocols for the investigation of this compound in preclinical head-and-neck cancer models. The methodologies outlined are based on existing research on this compound in other cancer types and general protocols for head-and-neck cancer research, providing a foundational framework for researchers.
Mechanism of Action
This compound exerts its antitumor effects through a dual mechanism of action. Primarily, as a camptothecin analog, it inhibits topoisomerase I (TOP I), an enzyme crucial for DNA replication and repair.[1] This inhibition leads to DNA damage and subsequent apoptosis in cancer cells. Additionally, studies in pancreatic cancer have revealed that this compound inactivates the PDK1/AKT/mTOR signaling pathway, a critical pathway for cell survival, proliferation, and growth.[1][4] The dual-targeting of these pathways underscores the potent anti-cancer activity of this compound.
Caption: this compound's dual mechanism of action in cancer cells.
Data Presentation
In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT 116 | Colon Cancer | Data not available | [2] |
| Hep G2 | Liver Cancer | Data not available | [2] |
| Mia Paca-2 | Pancreatic Cancer | Potent at nanomolar concentrations | [1] |
Note: Specific IC50 values for HCT 116 and Hep G2 were mentioned as being at the nM level but exact figures were not provided in the source material. Researchers should perform dose-response studies to determine the specific IC50 for head-and-neck cancer cell lines.
In Vivo Antitumor Activity of this compound Solid Dispersion (this compound-SD)
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| This compound-SD | 1.5 mg/kg | p.o./QW | 81.1% | [2] |
| Albumin-bound Paclitaxel | 15 mg/kg | i.v./Q4D | 79.1% | [2] |
| Irinotecan hydrochloride | 100 mg/kg | i.p./QW | 66.5% | [2] |
Note: The in vivo data was obtained from a colon cancer xenograft model (HT-29). Efficacy in head-and-neck cancer models will need to be determined experimentally.
Experimental Protocols
The following protocols are adapted from studies on this compound and general methodologies for head-and-neck cancer research. Optimization for specific cell lines and experimental conditions is recommended.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on head-and-neck cancer cells.
Materials:
-
Head-and-neck cancer cell lines (e.g., FaDu, Cal27, SCC-61)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of this compound on the PDK1/AKT/mTOR signaling pathway.
Materials:
-
Head-and-neck cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDK1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration for the specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for Western Blot analysis.
In Vivo Xenograft Model
This protocol is to evaluate the antitumor efficacy of this compound in a head-and-neck cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Head-and-neck cancer cells
-
This compound formulation (e.g., this compound-SD)
-
Vehicle control
-
Positive control (e.g., cisplatin (B142131) or cetuximab)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject head-and-neck cancer cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, this compound, positive control).
-
Administer the treatments according to the specified dosage and schedule.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI).
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound is a promising therapeutic agent for head-and-neck cancer, warranting further preclinical investigation. The provided application notes and protocols offer a comprehensive starting point for researchers to explore the efficacy and mechanism of action of this compound in relevant head-and-neck cancer models. Careful optimization of these protocols for specific experimental systems will be crucial for obtaining robust and reproducible data.
References
- 1. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: FLQY2 in Colon Cancer Research
Introduction
FLQY2 is a novel camptothecin (B557342) analog demonstrating significant antitumor efficacy against a variety of solid tumors, including colon cancer.[1] A primary challenge with this compound, similar to other camptothecin derivatives, is its poor aqueous solubility and consequently low bioavailability, which has historically limited its clinical development.[1] To address this, a self-micelle solid dispersion of this compound (termed this compound-SD) has been developed using the amphiphilic polymer Soluplus®. This formulation significantly enhances the solubility and oral bioavailability of this compound, paving the way for its investigation as a potent therapeutic agent for colon cancer.[1]
Mechanism of Action
As a camptothecin analog, this compound's primary mechanism of action is the inhibition of topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, this compound prevents the re-ligation of the DNA strand, leading to double-strand breaks and subsequent induction of apoptosis and cell cycle arrest in rapidly dividing cancer cells. While the precise signaling cascade downstream of this compound-induced DNA damage in colon cancer cells is a subject of ongoing research, it is anticipated to involve pathways that sense DNA damage and trigger programmed cell death. A related camptothecin analog, FL118, has been shown to induce apoptosis and G2/M cell cycle arrest in colon cancer cells, suggesting a similar mechanistic pathway for this compound.[2][3]
Applications in Colon Cancer Research
-
Preclinical Efficacy Studies: this compound-SD serves as a promising candidate for in vitro and in vivo investigations into novel colon cancer therapeutics. Its efficacy can be evaluated against various colon cancer cell lines and in xenograft models.
-
Drug Delivery Systems Research: The development of this compound-SD provides a valuable case study for formulating poorly soluble anticancer agents. Researchers can explore alternative delivery systems to further enhance its therapeutic index.
-
Combination Therapy Studies: this compound can be investigated in combination with other chemotherapeutic agents or targeted therapies to explore potential synergistic effects and overcome drug resistance in colon cancer.
-
Biomarker Discovery: Research can be directed towards identifying predictive biomarkers of response to this compound therapy in colon cancer patients, potentially leading to more personalized treatment strategies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound and this compound-SD on human colon cancer cell lines.
Materials:
-
Human colon cancer cell lines (e.g., HCT 116, HT-29)[1]
-
McCoy's 5A medium (for HCT 116) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and this compound-SD
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]
-
Drug Treatment: Prepare serial dilutions of this compound and this compound-SD in fresh cell culture medium. Remove the old medium from the wells and add the different concentrations of the drug solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate the plates for 72 hours.[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the drug concentration.
In Vivo Antitumor Activity in a Xenograft Model
This protocol describes the evaluation of the in vivo antitumor efficacy of this compound-SD in a mouse xenograft model of human colon cancer.
Materials:
-
HT-29 human colon cancer cells[1]
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
This compound-SD
-
Positive control drugs (e.g., Irinotecan hydrochloride, Paclitaxel-albumin)[1]
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject HT-29 cells into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When the tumors reach a predetermined size, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound-SD low dose, this compound-SD high dose, positive controls).
-
Drug Administration: Administer the treatments as per the defined schedule. For example, this compound-SD can be administered orally once a week (p.o./QW).[1] Irinotecan might be given intraperitoneally once a week (i.p./QW), and Paclitaxel-albumin intravenously every 4 days (i.v./Q4D).[1]
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study (e.g., after 28 days), sacrifice the mice, and excise and weigh the tumors.[1]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) rate for each treatment group compared to the vehicle control group.
Quantitative Data
Table 1: In Vivo Antitumor Efficacy of this compound-SD in HT-29 Tumor-Bearing Mice [1]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) Rate |
| This compound-SD | 1.5 mpk, p.o./QW | 81.1% |
| This compound-SD | 1 mpk, p.o./QW | 52.7% |
| Paclitaxel-albumin | 15 mpk, i.v./Q4D | 79.1% |
| Irinotecan hydrochloride | 100 mpk, i.p./QW | 66.5% |
Visualizations
Caption: Proposed signaling pathway of this compound in colon cancer cells.
Caption: Workflow for preclinical evaluation of this compound in colon cancer.
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel Camptothecin analogue inhibits colon cancer development and downregulates the expression of miR-155 in vivo and in vitro - Lin - Translational Cancer Research [tcr.amegroups.org]
Application Notes & Protocols: In Vitro Efficacy Assessment of FLQY2
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLQY2 is a novel small molecule inhibitor targeting the hypothetical FLQY Kinase, a critical component of a signaling pathway implicated in cell proliferation and survival. Dysregulation of the FLQY Kinase pathway is associated with various malignancies, making it a promising therapeutic target. These application notes provide a comprehensive set of protocols for the in vitro assessment of this compound efficacy, covering its impact on cell viability, apoptosis induction, and target engagement within the relevant signaling cascade. The following protocols are designed to be performed with appropriate cancer cell lines known to exhibit dependency on the FLQY Kinase pathway.
General Experimental Workflow
The assessment of this compound's in vitro efficacy follows a logical progression from broad cellular effects to specific molecular target engagement. The workflow begins with determining the compound's impact on cell viability to establish a dose-response relationship. Subsequent assays focus on elucidating the mechanism of cell death, such as apoptosis. Finally, target engagement and downstream pathway modulation are confirmed at the protein and mRNA levels.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50). The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][5]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[3]
-
Incubation with MTS: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell background control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | Cancer Line A | 72 | 1.2 |
| This compound | Cancer Line B | 72 | 5.8 |
| Control Drug | Cancer Line A | 72 | 0.5 |
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound. During apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[6][7][8][9]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at 1x and 2x the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[9]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Data Presentation:
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1.2 (IC50) | 55.4 ± 3.5 | 28.3 ± 2.8 | 16.3 ± 1.9 |
| This compound | 2.4 (2x IC50) | 20.1 ± 2.9 | 45.7 ± 4.1 | 34.2 ± 3.3 |
Hypothetical FLQY Kinase Signaling Pathway
This compound is designed to inhibit the FLQY Kinase, a key node in a pro-survival signaling pathway. Upon activation by an upstream Growth Factor Receptor, FLQY Kinase phosphorylates and activates the downstream effector, Substrate X. Activated Substrate X then translocates to the nucleus to promote the transcription of pro-survival genes, such as Gene Y, leading to cell proliferation and inhibition of apoptosis.
Protocol 3: Western Blot for Target Engagement & Pathway Modulation
This protocol is used to confirm that this compound engages its target, FLQY Kinase, and inhibits downstream signaling. This is achieved by measuring the phosphorylation levels of FLQY Kinase (autophosphorylation as a marker of activity) and its direct downstream target, Substrate X.[10][11][12][13]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FLQY Kinase, anti-total FLQY Kinase, anti-p-Substrate X, anti-total Substrate X, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as in the apoptosis assay. Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.[10][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[12]
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to their respective total protein levels. Normalize all values to the loading control (β-actin).
Data Presentation:
| Treatment | Concentration (µM) | p-FLQY Kinase / Total FLQY Kinase (Relative Fold Change) | p-Substrate X / Total Substrate X (Relative Fold Change) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 1.2 (IC50) | 0.35 ± 0.05 | 0.41 ± 0.06 |
| This compound | 2.4 (2x IC50) | 0.12 ± 0.03 | 0.15 ± 0.04 |
Protocol 4: RT-qPCR for Downstream Gene Expression
This protocol measures changes in the mRNA expression of a downstream target gene, Gene Y, to confirm the functional consequence of FLQY Kinase pathway inhibition by this compound.[14]
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for Gene Y and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment & RNA Extraction: Treat cells with this compound as previously described. Extract total RNA from the cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[15] Include a melt curve analysis to verify product specificity.
-
Data Analysis:
-
Determine the quantification cycle (Cq) for Gene Y and the housekeeping gene in all samples.
-
Calculate the ΔCq for each sample (Cq of Gene Y - Cq of housekeeping gene).
-
Calculate the ΔΔCq by normalizing the ΔCq of treated samples to the ΔCq of the vehicle control.
-
Calculate the relative fold change in gene expression using the 2-ΔΔCq method.
-
Data Presentation:
| Treatment | Concentration (µM) | Gene Y mRNA Expression (Relative Fold Change) |
| Vehicle Control | - | 1.00 |
| This compound | 1.2 (IC50) | 0.45 ± 0.07 |
| This compound | 2.4 (2x IC50) | 0.18 ± 0.04 |
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. nihs.go.jp [nihs.go.jp]
- 15. Application of Quantitative Real-Time Reverse Transcription-PCR in Assessing Drug Efficacy against the Intracellular Pathogen Cryptosporidium parvum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of FLQY2
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with the compound FLQY2. The principles and methods described here are broadly applicable to many poorly soluble compounds used in experimental research.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers like PBS. What should be my first step?
A1: The first step is to create a concentrated stock solution in a strong organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for initial testing due to its powerful solubilizing ability and compatibility with many cell-based assays at low final concentrations (typically ≤0.5%).[1][2] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This allows you to add a very small volume to your aqueous medium, minimizing the risk of the solvent itself affecting the experiment.[1][3]
Q2: I dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening?
A2: This is a common issue known as "crashing out." While a compound may be soluble in DMSO, its solubility in the final aqueous environment of the cell culture medium is the critical factor.[4] When the DMSO stock is diluted into the medium, the DMSO disperses, and the compound is suddenly exposed to an aqueous environment it is not soluble in, causing it to precipitate.[4][5]
Q3: How can I prevent my compound from precipitating in the cell culture medium?
A3: Several strategies can help:
-
Lower the Final Concentration: Test if the precipitation occurs at lower final concentrations of this compound.
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal (typically <0.1% to avoid toxicity), sometimes increasing it to 0.5% or even 1% (cell line dependent) can help keep the compound in solution. Always run a "vehicle control" with the same final DMSO concentration to check for solvent effects on your cells.[1][2]
-
Use Serum: If your experiment allows, adding the compound to a medium that contains fetal bovine serum (FBS) can help. Proteins in the serum, like albumin, can bind to hydrophobic compounds and help maintain their solubility.[5][6]
-
Serial Dilution: Instead of a single large dilution step, perform a gradual serial dilution. For example, dilute the DMSO stock into a small volume of medium, vortex well, and then transfer that to the final culture volume.[5]
Q4: Are there alternative solvents to DMSO?
A4: Yes. If DMSO is not suitable or effective, other solvents can be tested. Common alternatives include ethanol, dimethylformamide (DMF), and polyethylene (B3416737) glycol (PEG).[7][8] However, the tolerability of these solvents by cells must be carefully validated, as they can be more toxic than DMSO.[2] For any solvent, it is crucial to determine the maximum concentration your specific cell line can tolerate without affecting viability or the experimental outcome.[7]
Troubleshooting Guide
Problem 1: this compound fails to dissolve even in 100% DMSO at the desired stock concentration.
| Possible Cause | Suggested Solution |
| Insufficient solvent power for this specific compound. | Try gentle warming of the solution (e.g., to 37°C) or brief sonication to aid dissolution.[5][7] Be cautious, as heat can degrade some compounds. |
| The desired concentration is above the compound's solubility limit in DMSO. | Lower the target stock concentration. It is better to have a lower, fully dissolved stock concentration than a higher, saturated one with undissolved material. |
| Compound quality or purity issues. | Ensure you are using a high-purity batch of this compound. Consult the manufacturer's certificate of analysis. |
Problem 2: The this compound solution is clear initially but forms a precipitate or becomes cloudy over time in the incubator.
| Possible Cause | Suggested Solution |
| The compound has low kinetic solubility and is crashing out over the duration of the experiment. | Consider using formulation aids like cyclodextrins, which can form inclusion complexes with hydrophobic drugs to enhance and maintain aqueous solubility.[2][9] |
| The compound is unstable in the culture medium (e.g., pH, temperature). | Assess the stability of this compound under experimental conditions. This may require analytical methods like HPLC. |
| Interaction with components of the cell culture medium. | Simplify the medium if possible for the experiment to identify potential interactions. Test solubility in simpler buffers (like PBS) first.[10] |
Problem 3: I need to use this compound in an in vivo animal study, but my DMSO formulation is not suitable.
| Possible Cause | Suggested Solution |
| DMSO can be toxic at the concentrations required for in vivo dosing. | Explore pharmaceutically acceptable co-solvents and vehicles. Common options include mixtures of PEG400, propylene (B89431) glycol, ethanol, and water.[11] |
| The compound precipitates upon injection into the bloodstream. | Formulate the compound using surfactants (e.g., Tween 80, Cremophor) or complexing agents (e.g., hydroxypropyl-β-cyclodextrin) to create more stable micro-emulsions or complexes suitable for injection.[12] |
Data Presentation: Solubility Testing Log
Systematically testing solubility is key. Use a table like the one below to record your observations. This allows for easy comparison and helps in selecting the optimal solvent system for your experiments.
| Solvent/Vehicle System | This compound Conc. (mM) | Temp. (°C) | Physical Aids Used | Observation (Result) | Assay Compatibility |
| 100% DMSO | 50 | 25 | Vortex (2 min) | Clear Solution | Yes (<0.5% final) |
| 100% Ethanol | 20 | 25 | Vortex (2 min) | Clear Solution | Cell line dependent |
| PBS, pH 7.4 | 0.1 | 25 | Vortex (2 min) | Insoluble particles | N/A |
| 10% DMSO in PBS | 1 | 25 | Vortex (2 min) | Fine precipitate | No |
| 5% Tween 80 in Saline | 5 | 37 | Sonication (10 min) | Hazy suspension | In vivo potential |
| 40% PEG400 in Water | 10 | 25 | Vortex + Warm (37°C) | Clear Solution | In vivo potential |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the standard procedure for preparing a 10 mM stock solution of this compound (assuming a hypothetical molecular weight of 450.5 g/mol ).
-
Preparation : Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[13]
-
Calculation : To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 450.5 g/mol × 1000 mg/g = 4.505 mg
-
-
Weighing : Accurately weigh 4.51 mg of this compound powder and transfer it to a sterile, amber glass or foil-wrapped vial.[13]
-
Dissolution : Add 1 mL of anhydrous DMSO to the vial.
-
Mixing : Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if vortexing is insufficient.[3]
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C or -80°C, as recommended for the compound.[13]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the concentration at which this compound starts to precipitate when diluted from a DMSO stock into an aqueous buffer.
-
Prepare Stock : Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).
-
Set up Dilution Plate : In a 96-well plate, add 198 µL of the aqueous test buffer (e.g., PBS, pH 7.4) to each well.
-
Add Compound : Add 2 µL of the 20 mM DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a 200 µM solution in 1% DMSO.
-
Serial Dilute : Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating for subsequent wells.
-
Equilibrate and Read : Let the plate sit at room temperature for 1-2 hours. Measure the turbidity by reading the absorbance at a wavelength of ~620 nm using a plate reader.[10] Wells with a significant increase in absorbance compared to a buffer/DMSO control indicate precipitation.
Visualizations
Troubleshooting Workflow for Poor Solubility
The following diagram outlines a logical workflow for addressing solubility issues with a compound like this compound in a research setting.
Caption: A decision tree for troubleshooting poor compound solubility.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a generic kinase signaling pathway, showing a hypothetical point of inhibition by this compound.
Caption: Hypothetical inhibition of the MEK kinase by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
FLQY2 Intravenous Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the intravenous delivery of FLQY2.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation and administration of this compound for intravenous use.
Issue 1: Precipitation or Cloudiness Observed Upon Reconstitution or Dilution
Question: My this compound solution appears cloudy or has visible precipitates after reconstitution or dilution in the recommended buffer. What should I do?
Answer: The appearance of cloudiness or precipitation can indicate several issues, including poor solubility, improper pH, or incompatibility with the diluent. Follow these troubleshooting steps:
-
Verify Reconstitution Protocol: Ensure that the correct volume and type of reconstitution medium were used as specified in the product datasheet.
-
Check pH of the Solution: The solubility of this compound is pH-dependent. Verify that the pH of your final solution is within the recommended range (pH 6.5-7.5). If necessary, adjust the pH using dilute HCl or NaOH.
-
Gentle Warming: In some cases, gentle warming of the solution to 37°C may help dissolve the compound. Do not exceed this temperature as it may affect the stability of this compound.
-
Sonication: Brief sonication (5-10 minutes in a bath sonicator) can aid in the dissolution of poorly soluble compounds.
-
Solvent Exchange: If precipitation persists, consider a solvent exchange. Dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO, Ethanol) first, and then slowly add the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is minimal and compatible with your experimental system.
Issue 2: Inconsistent Results or Loss of Activity in In Vitro/In Vivo Experiments
Question: I am observing variable results or a decrease in the expected efficacy of this compound in my experiments. What could be the cause?
Answer: Inconsistent results or loss of activity can stem from issues with drug stability, formulation, or administration. Consider the following:
-
In-Use Stability: this compound solutions may have limited stability at room temperature or when exposed to light. It is recommended to prepare fresh solutions for each experiment and protect them from light.[1] Refer to the stability data in Table 2.
-
Adsorption to Labware: this compound may adsorb to certain plastics. Use low-adhesion polypropylene (B1209903) or glass labware for preparation and storage.
-
Compatibility with Infusion Media: Ensure this compound is compatible with the infusion media being used.[1] Common infusion media like 5% dextrose or 0.9% saline should be tested for compatibility.[1]
-
Rate of Administration: A rapid rate of intravenous administration can sometimes lead to localized high concentrations and precipitation in the bloodstream.[2][3] A slower infusion rate is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, sterile water for injection is recommended. For subsequent dilutions, phosphate-buffered saline (PBS) at pH 7.4 is the preferred diluent.
Q2: How should I store this compound solutions?
A2: Lyophilized this compound should be stored at -20°C. Reconstituted stock solutions should be stored in aliquots at -80°C to minimize freeze-thaw cycles. For short-term storage (up to 24 hours), solutions can be kept at 4°C, protected from light.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with acidic solutions (pH < 5.0) as this can cause precipitation. It is also incompatible with certain plastic containers that may contain leachable plasticizers.[4]
Q4: Can I filter my this compound solution?
A4: Yes, you can filter-sterilize the final diluted solution using a 0.22 µm PVDF syringe filter. Pre-wetting the filter with the dilution buffer is recommended to minimize drug loss due to adsorption.
Q5: What should I do if I suspect extravasation has occurred during intravenous injection?
A5: Extravasation is the accidental administration of the drug into the surrounding tissue instead of the vein.[5] If you suspect this has occurred, immediately stop the infusion, disconnect the line (leaving the cannula in place initially), and attempt to aspirate any residual drug from the area.[6] Follow your institution's standard procedures for managing extravasation events.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| PBS (pH 7.4) | 1.0 |
| 5% Dextrose in Water | 0.8 |
| 0.9% Saline | 0.9 |
| DMSO | > 50 |
| Ethanol (95%) | 15 |
Table 2: In-Use Stability of this compound in PBS (pH 7.4) at a Concentration of 1 mg/mL
| Storage Condition | Time | % Remaining |
| Room Temperature (25°C), Exposed to Light | 4 hours | 92% |
| Room Temperature (25°C), Protected from Light | 8 hours | 95% |
| Refrigerated (4°C), Protected from Light | 24 hours | 98% |
| Frozen (-20°C) | 1 month | 99% |
| Frozen (-80°C) | 6 months | 99% |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Objective: To determine the solubility of this compound in a specific solvent.
-
Materials: this compound powder, selected solvent, analytical balance, vortex mixer, centrifuge, HPLC system.
-
Methodology:
-
Add an excess amount of this compound powder to a known volume of the solvent in a glass vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Place the vial in a shaker or rotator and agitate at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.
-
Protocol 2: In-Use Stability Assessment
-
Objective: To evaluate the stability of this compound in a given formulation under specific storage conditions.[1][7]
-
Materials: this compound solution, stability chambers (or controlled temperature environments), HPLC system.
-
Methodology:
-
Prepare a batch of the this compound formulation to be tested.
-
Divide the batch into multiple aliquots in the final proposed container-closure system.
-
Store the aliquots under the desired conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 4, 8, 24 hours; 1, 2, 4 weeks), remove an aliquot from each storage condition.
-
Visually inspect the solution for any changes in color, clarity, or for the presence of particulate matter.
-
Measure the pH of the solution.
-
Determine the concentration of this compound and the presence of any degradation products using a stability-indicating HPLC method.
-
Visualizations
Caption: this compound Intravenous Solution Preparation and Troubleshooting Workflow.
Caption: Proposed Signaling Pathway for this compound Action.
Caption: Logical Relationships of Factors Affecting this compound Efficacy.
References
- 1. In-use Stability Studies for Injectables - ProJect Pharmaceutics [project-pharmaceutics.com]
- 2. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 3. A clinical study on drug-related problems associated with intravenous drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Ready-to-Use IV Bags – StabilityStudies.in [stabilitystudies.in]
- 5. How to Avoid Infiltration and Extravasation During IV Therapy [ivhouse.com]
- 6. 7.7 Complications Related to Parenteral Medications and Management of Complications – Clinical Procedures for Safer Patient Care [opentextbc.ca]
- 7. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
Optimizing FLQY2 Dosage for Preclinical Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing FLQY2 dosage in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a camptothecin (B557342) analog with potent antitumor efficacy against a variety of solid tumors.[1][2] Like other camptothecin derivatives, its primary mechanism of action is the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair.[2] This inhibition leads to DNA damage and ultimately apoptosis in cancer cells. This compound is a derivative of FL118, which has been shown to target survivin, an inhibitor of apoptosis protein.[1][2]
Q2: What is a common formulation for this compound in preclinical studies and why is it used?
A2: A significant challenge with this compound is its poor water solubility and low bioavailability.[1][2] To address this, a common formulation is a self-micelle solid dispersion (SD) using a carrier like Soluplus® (this compound-SD).[1][2] This formulation encapsulates this compound, improving its solubility and increasing its oral bioavailability by over 12-fold compared to a cyclodextrin (B1172386) suspension.[1]
Q3: What are the reported efficacious doses of this compound-SD in mouse models?
A3: In a tumor-bearing mouse model, oral administration of this compound-SD at doses of 1.0 mg/kg and 1.5 mg/kg body weight (mpk) has been shown to be effective.[1] The 1.5 mpk dose, administered once weekly, resulted in a tumor growth inhibition rate of 81.1%, which was comparable to or better than standard chemotherapeutic agents like paclitaxel-albumin and irinotecan (B1672180) hydrochloride at their respective doses.[1][2]
Q4: What is the pharmacokinetic profile of this compound-SD?
A4: this compound-SD exhibits rapid absorption and accumulates in the intestine, with slow elimination primarily through fecal excretion.[1][2] It has a long half-life in the intestine, suggesting long-acting and slow-release characteristics.[1]
Troubleshooting Guide
Issue 1: Suboptimal antitumor efficacy observed in vivo.
-
Possible Cause 1: Inadequate Dosage. The administered dose of this compound may be too low to achieve a therapeutic concentration at the tumor site.
-
Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose. Start with the reported efficacious dose of 1.5 mpk and escalate until signs of toxicity are observed or a plateau in efficacy is reached.[1]
-
-
Possible Cause 2: Poor Bioavailability. The formulation of this compound may not be optimal, leading to poor absorption.
-
Solution: Ensure the use of a bioavailability-enhancing formulation, such as the this compound-SD with Soluplus®.[1] If preparing the formulation in-house, verify the physicochemical properties of the solid dispersion, including particle size and drug loading.
-
-
Possible Cause 3: Tumor Model Resistance. The selected tumor model may be inherently resistant to camptothecin analogs.
-
Solution: Test this compound on a panel of cancer cell lines in vitro to confirm sensitivity before proceeding with in vivo studies.
-
Issue 2: Signs of toxicity in treated animals (e.g., significant weight loss).
-
Possible Cause 1: Dose is too high. The administered dose exceeds the MTD in the specific animal strain or model being used.
-
Solution: Reduce the dosage. The relative body weight of mice was observed to decrease for 2-4 days following this compound-SD administration, with recovery after 5-7 days.[1] If recovery does not occur or weight loss is severe, the dose should be lowered. Consider a dose de-escalation study to identify a better-tolerated dose.
-
-
Possible Cause 2: Dosing Schedule is too frequent. The interval between doses may not be sufficient for the animals to recover.
-
Solution: Increase the time between doses. The reported efficacious schedule for this compound-SD is once weekly (QW).[1] If toxicity is observed, consider a less frequent schedule (e.g., every 10 days).
-
Issue 3: High variability in experimental results.
-
Possible Cause 1: Inconsistent Formulation. Variability in the preparation of the this compound formulation can lead to inconsistent drug delivery.
-
Solution: Standardize the formulation preparation protocol. For this compound-SD, ensure consistent solvent evaporation and drying processes. Characterize each batch to confirm consistent particle size, drug loading, and dissolution profile.
-
-
Possible Cause 2: Inconsistent Administration. Improper oral gavage technique can lead to variability in the administered dose.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Verify the accuracy of the dosing volume for each animal.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound-SD in a Mouse Model
| Treatment Group | Dose (mpk) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound-SD | 1.0 | Oral (p.o.) | Once Weekly (QW) | Not explicitly stated, but effective |
| This compound-SD | 1.5 | Oral (p.o.) | Once Weekly (QW) | 81.1 |
| Paclitaxel-albumin | 15 | Intravenous (i.v.) | Every 4 Days (Q4D) | Comparable to 1.5 mpk this compound-SD |
| Irinotecan hydrochloride | 100 | Intraperitoneal (i.p.) | Once Weekly (QW) | Less effective than 1.5 mpk this compound-SD |
Data summarized from a study on tumor-bearing mice.[1][2]
Table 2: Pharmacokinetic Parameters of this compound-SD in Rats
| Parameter | Value |
| Bioavailability Increase (vs. cyclodextrin suspension) | 12.3-fold |
| Half-life (T1/2) in Intestine | 29.09 ± 8.82 h |
| Primary Route of Excretion | Fecal (37.60% of administered dose) |
| Secondary Route of Excretion | Urinary (1% of administered dose) |
Data from a pharmacokinetic study in rats.[1]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., HCT 116, MIA PaCa-2) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and this compound-SD in cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., blank Soluplus® micelles).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value for each compound. Both this compound and this compound-SD have been shown to exhibit dose-dependent toxicity.[1]
Protocol 2: In Vivo Antitumor Efficacy Study
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., HCT 116) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound-SD at different doses, positive control).
-
Drug Administration: Administer the treatments according to the specified dose, route, and schedule (e.g., this compound-SD at 1.5 mpk, p.o., QW).[1]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size or at a predetermined study endpoint.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
Technical Support Center: Improving the Therapeutic Index of FLQY2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel camptothecin (B557342) analog, FLQY2. The focus is on strategies to improve its therapeutic index, primarily through its formulation as a solid dispersion (this compound-SD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (7-p-trifluoromethylphenyl-FL118) is a novel analog of camptothecin, a potent anti-cancer agent.[1][2] Like other camptothecins, its primary mechanism of action is the inhibition of DNA topoisomerase I. By trapping the topoisomerase I-DNA covalent complex, this compound induces single-strand breaks in DNA, which are converted to lethal double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis.[3][4] this compound was developed from its parent compound, FL118, and has demonstrated superior antitumor activity and permeability in preclinical studies.[1]
Q2: What are the main challenges in using this compound and how can its therapeutic index be improved?
A2: The primary challenge with this compound is its poor aqueous solubility and low bioavailability, which can limit its therapeutic efficacy.[1][2] To address this, a solid dispersion formulation, this compound-SD, has been developed using the amphiphilic polymer Soluplus®. This formulation significantly enhances the solubility and bioavailability of this compound.[1][2] Studies have shown that this compound-SD increases oral bioavailability by 12.3-fold compared to a cyclodextrin (B1172386) suspension of this compound.[1] Improving the therapeutic index of this compound, therefore, largely involves optimizing its formulation and delivery to maximize its concentration at the tumor site while minimizing systemic exposure and toxicity.
Q3: What is this compound-SD and how is it prepared?
A3: this compound-SD is a self-micellizing solid dispersion of this compound encapsulated in Soluplus®, a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer.[1] This formulation transforms the crystalline, poorly soluble this compound into a homogeneous amorphous form that readily dissolves in aqueous solutions to form micelles.[1][2] The most common method for preparing this compound-SD is the solvent evaporation technique.[1][2] This involves dissolving both this compound and Soluplus® in a common volatile solvent, followed by evaporation of the solvent to obtain a solid dispersion.[1]
Q4: What are the known toxicities associated with this compound and other camptothecins?
A4: Like other camptothecin analogs such as irinotecan (B1672180) and topotecan (B1662842), this compound is expected to exhibit dose-limiting toxicities, primarily affecting rapidly dividing cells. Common side effects include gastrointestinal toxicity (diarrhea) and hematopoietic toxicity (neutropenia, myelosuppression).[5][6] The parent compound of this compound, FL118, has also been noted to cause these side effects.[5] However, due to its higher potency, the side effects of FL118 (and by extension, this compound) may be less severe at its effective therapeutic dose compared to irinotecan and topotecan.[5] In preclinical studies, this compound-SD showed tolerable toxicity in mice, with a temporary decrease in body weight that recovered within a few days.[1]
Troubleshooting Guides
Formulation of this compound-SD
Issue 1: Low Drug Loading in this compound-SD
-
Potential Cause: The ratio of this compound to Soluplus® may not be optimal. If the concentration of this compound is too high, it may not be fully encapsulated within the polymer matrix.
-
Recommended Action:
-
Optimize Drug-to-Carrier Ratio: Experiment with different weight ratios of this compound to Soluplus®. A common starting point is 1:15 or 1:20 (w/w).[1] Increasing the proportion of the carrier can enhance drug loading.
-
Ensure Complete Dissolution: During the solvent evaporation process, ensure that both this compound and Soluplus® are fully dissolved in the organic solvent before evaporation. Incomplete dissolution can lead to poor drug entrapment.
-
Choice of Solvent: Use a solvent in which both the drug and the carrier have high solubility. For this compound-SD, methylene (B1212753) chloride has been used effectively.[2]
-
Issue 2: High Particle Size or Polydispersity Index (PDI) of this compound-SD Micelles
-
Potential Cause: Improper preparation technique or suboptimal formulation parameters can lead to larger and more heterogeneous micelles upon reconstitution in aqueous media. A high PDI indicates a wide distribution of particle sizes, which can affect the formulation's stability and in vivo performance.
-
Recommended Action:
-
Optimize Sonication/Homogenization: If using sonication or homogenization to aid in micelle formation, optimize the duration and power to achieve smaller and more uniform particles.
-
Control Evaporation Rate: A very rapid evaporation of the solvent during the preparation of the solid dispersion can lead to a less homogeneous mixture. A controlled evaporation process can result in a better-quality solid dispersion.
-
Check for Drug Crystallization: High particle size could be due to the presence of undissolved or recrystallized drug. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.[1]
-
In Vitro Experiments
Issue 3: Inconsistent Results in Cytotoxicity Assays
-
Potential Cause:
-
Precipitation of this compound: If using unformulated this compound, its poor aqueous solubility can lead to precipitation in cell culture media, resulting in variable effective concentrations.
-
Incomplete Dissolution of this compound-SD: The solid dispersion may not be fully dissolved, leading to an inaccurate final concentration.
-
-
Recommended Action:
-
Use of this compound-SD: Whenever possible, use the this compound-SD formulation for in vitro assays to ensure complete dissolution and accurate dosing.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO for unformulated this compound or blank Soluplus® micelles for this compound-SD) to account for any effects of the solvent or carrier.
-
Stepwise Dilution: When diluting a stock solution (especially a DMSO stock of unformulated this compound), perform a stepwise dilution into the aqueous medium with gentle vortexing to prevent rapid precipitation.
-
In Vivo Experiments
Issue 4: Unexpected Toxicity or Lack of Efficacy in Animal Models
-
Potential Cause:
-
Suboptimal Pharmacokinetics: The formulation may not be providing the expected exposure of this compound.
-
Off-Target Effects: Toxicity may be due to the inhibition of other cellular targets besides topoisomerase I.
-
Drug Resistance: The tumor model may have intrinsic or acquired resistance to camptothecins.
-
-
Recommended Action:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the concentration of this compound in plasma and tumor tissue over time. This will help to correlate exposure with efficacy and toxicity.
-
Monitor for Known Toxicities: Closely monitor animals for signs of gastrointestinal distress (diarrhea, weight loss) and perform complete blood counts to assess hematopoietic toxicity.[6][7]
-
Investigate Resistance Mechanisms: If lack of efficacy is observed, investigate potential resistance mechanisms such as the overexpression of efflux pumps (e.g., P-gp, ABCG2) or alterations in topoisomerase I expression or activity.[8] The parent compound, FL118, has been shown to be a poor substrate for these efflux pumps, which may be an advantage for this compound as well.[9][10]
-
Data Presentation
Table 1: In Vivo Efficacy of this compound-SD in a Human Colon Cancer Xenograft Model (HT-29) [1]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) |
| Saline (Control) | - | - |
| This compound-SD | 1.0 mg/kg, p.o., weekly | 52.7 |
| This compound-SD | 1.5 mg/kg, p.o., weekly | 81.1 |
| Irinotecan | 100 mg/kg, i.p., weekly | 66.5 |
| Paclitaxel-albumin | 15 mg/kg, i.v., every 4 days | 79.1 |
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats [3]
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| This compound-Cyclodextrin Suspension | 8 mg/kg | 45.3 ± 12.1 | 1.67 ± 0.52 | 345.2 ± 98.7 | 10.2 ± 3.1 |
| This compound-SD | 8 mg/kg | 289.6 ± 75.4 | 1.75 ± 0.45 | 4257.8 ± 1102.1 | 15.6 ± 4.5 |
Table 3: Comparative In Vitro Cytotoxicity of Camptothecin Analogs in HT-29 Human Colon Carcinoma Cells [11]
| Compound | IC50 (nM) |
| SN-38 (active metabolite of Irinotecan) | 8.8 |
| (S)-(+)-Camptothecin | 10 |
| 9-aminocamptothecin (9-AC) | 19 |
| Topotecan | 33 |
| Irinotecan | > 100 |
Experimental Protocols
Preparation of this compound-SD by Solvent Evaporation[1]
-
Dissolution: Weigh the desired amounts of this compound and Soluplus® (e.g., a 1:15 or 1:20 weight ratio). Dissolve both components in a suitable volatile organic solvent, such as methylene chloride.
-
Evaporation: Remove the solvent using a rotary evaporator. The evaporation should be conducted at a controlled temperature (e.g., 40-50°C) to obtain a thin film.
-
Drying: Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
Processing: The dried solid dispersion can be ground into a fine powder and sieved to ensure a uniform particle size.
-
Characterization: The resulting this compound-SD should be characterized for drug loading, particle size and PDI upon reconstitution in an aqueous medium, and the amorphous state of this compound should be confirmed by DSC and XRD.
In Vivo Xenograft Study Protocol[3]
-
Cell Implantation: Implant human tumor cells (e.g., HT-29) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the animals into different treatment groups (e.g., vehicle control, this compound-SD at different doses, positive control drugs).
-
Treatment Administration: Administer the treatments according to the specified dose and schedule (e.g., oral gavage for this compound-SD).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).
Visualizations
References
- 1. jddtonline.info [jddtonline.info]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrointestinal toxicity or irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supporting the veterinary cancer patient on chemotherapy: neutropenia and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting FLQY2-SD formulation inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FLQY2-SD formulation. The information is designed to address common inconsistencies and challenges that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of formulating this compound as a solid dispersion (SD)?
A1: this compound is a camptothecin (B557342) analog with potent antitumor activity. However, it is a water-insoluble molecule, which limits its oral bioavailability and therapeutic efficacy.[1] Formulating this compound as a solid dispersion with a carrier like Soluplus® aims to improve its solubility and dissolution rate, thereby enhancing its bioavailability.[1] The solid dispersion transforms the crystalline drug into a more soluble amorphous state.[1]
Q2: What is the role of Soluplus® in the this compound-SD formulation?
A2: Soluplus® is a polymeric carrier that acts as a matrix for the this compound drug molecules.[1][2] Its amphiphilic nature allows it to interact with both the hydrophobic drug and the aqueous environment, which aids in solubilization.[1][2] Soluplus® helps to stabilize the amorphous state of this compound, preventing it from recrystallizing back to its less soluble crystalline form.[1][2] This stabilization of the supersaturated solution leads to enhanced drug absorption.[1]
Q3: What is the recommended preparation method for this compound-SD?
A3: The most commonly cited method for preparing this compound-SD is the solvent evaporation technique.[1] This method involves dissolving both this compound and the Soluplus® carrier in a common organic solvent, followed by the removal of the solvent to obtain the solid dispersion.[1]
Q4: What are the key characteristics of a successful this compound-SD formulation?
A4: A successful this compound-SD formulation should exhibit the following characteristics:
-
Amorphous State: this compound should be present in a homogeneous, amorphous form within the Soluplus® matrix, confirmed by techniques like XRD and DSC.[1]
-
Improved Solubility: A significant increase in the aqueous solubility of this compound compared to the pure drug.
-
Optimal Particle Size and Polydispersity Index (PDI): A narrow particle size distribution is desirable for consistent dissolution and absorption.
-
Stability: The formulation should be physically and chemically stable over time, with no signs of drug recrystallization.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and characterization of this compound-SD formulations.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Drug Loading | - Incomplete dissolution of this compound in the solvent during preparation.- Phase separation during solvent evaporation.- Suboptimal drug-to-carrier ratio. | - Ensure complete dissolution of both this compound and Soluplus® in the chosen solvent before evaporation.- Optimize the solvent evaporation rate; a very slow rate might induce phase separation.- Experiment with the drug-to-carrier ratio. A ratio of 1:15 to 1:20 (this compound:Soluplus®) has been shown to be effective.[1] |
| Inconsistent Particle Size or High PDI | - Inefficient mixing during preparation.- Inappropriate solvent evaporation rate.- Agglomeration of particles during drying. | - Ensure vigorous and consistent stirring during the entire solvent evaporation process.- The rate of solvent evaporation can influence particle formation; faster evaporation can sometimes lead to smaller, more uniform particles.[4] - Consider post-processing steps like sieving to obtain a more uniform particle size distribution. |
| Evidence of Crystallinity in the Final Product (sharp peaks in XRD) | - Incomplete conversion to the amorphous state during preparation.- Recrystallization of this compound during storage, potentially due to moisture or temperature fluctuations.[5] - Drug loading exceeding the miscibility limit of the polymer. | - Ensure the complete removal of the solvent, as residual solvent can act as a plasticizer and promote crystallization.- Store the formulation in a desiccator at a controlled temperature to minimize moisture absorption and thermal stress.- Re-evaluate the drug-to-carrier ratio; high drug loading can increase the tendency for recrystallization.[3] |
| Poor Dissolution Rate Despite Solid Dispersion Formulation | - Presence of residual crystallinity.- Phase separation of the drug and polymer.- Inadequate wetting of the solid dispersion particles. | - Characterize the formulation for any signs of crystallinity using XRD or DSC.- The amphiphilic nature of Soluplus® should aid in wetting; however, ensure the dissolution medium is adequately agitated.- Investigate for phase separation using techniques like SEM or TEM. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for an optimized this compound-SD formulation as reported in the literature.
| Parameter | Value | Reference |
| Mean Particle Size | 80.81 ± 2.1 nm | [1] |
| Polydispersity Index (PDI) | 0.076 | [1] |
| Saturated Solubility | 5.32 ± 0.04 mg/mL | [1] |
| Drug Loading | 6.2 ± 0.2% | [1] |
| Optimal Drug-to-Carrier Ratio (this compound:Soluplus®) | 1:15 | [1] |
Experimental Protocols
1. Preparation of this compound-SD by Solvent Evaporation
-
Materials: this compound, Soluplus®, suitable organic solvent (e.g., a mixture of water and acetonitrile).
-
Procedure:
-
Weigh the desired amounts of this compound and Soluplus® to achieve the target drug-to-carrier ratio (e.g., 1:15).
-
Dissolve both components completely in the chosen solvent with the aid of stirring or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45-50°C).
-
Continue the evaporation process until a dry, solid film is formed.
-
Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.
-
The resulting solid can be gently ground and sieved to obtain a uniform powder.
-
2. Characterization of this compound-SD
-
X-Ray Diffraction (XRD):
-
Objective: To determine the physical state (crystalline or amorphous) of this compound in the solid dispersion.
-
Instrumentation: X-ray diffractometer.
-
Sample Preparation: A small amount of the powdered sample is packed into a sample holder.
-
Protocol: Scan the sample over a 2θ range of 3–40°. The absence of sharp peaks characteristic of crystalline this compound and the presence of a halo pattern indicate an amorphous state.[1]
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To assess the thermal properties and confirm the amorphous nature of the formulation.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 3 mg) into an aluminum pan and seal it.
-
Protocol: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range of 50–350 °C under a nitrogen atmosphere. The absence of a sharp endothermic peak corresponding to the melting point of crystalline this compound suggests its amorphous state within the dispersion.[1]
-
-
Infrared Spectroscopy (IR):
-
Objective: To investigate potential interactions between this compound and Soluplus®.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Mix the sample powder with dry potassium bromide (KBr) and press it into a thin pellet.
-
Protocol: Scan the sample over a wavelength range of 4000–400 cm⁻¹. Changes in the characteristic peaks of this compound can indicate interactions with the carrier.[1]
-
Visualizations
Caption: Experimental workflow for this compound-SD formulation and evaluation.
Caption: Troubleshooting pathway for this compound-SD formulation inconsistencies.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability-enhanced Hot-melt Extruded Amorphous Solid Dispersions via Combinations of Soluplus® and HPMCAS-HF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Stabilizing Effect of Soluplus on Erlotinib Metastable Crystal Form in Microparticles and Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing FLQY2 Cellular Permeability
Welcome to the technical support center for FLQY2. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the cellular permeability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cellular uptake?
This compound is a synthetic camptothecin (B557342) analog with demonstrated antitumor activity.[1][2] Its primary mechanism for crossing the cell membrane is passive diffusion.[1][3] This means its uptake is largely dependent on its ability to move through the lipid bilayer of the cell membrane, driven by the concentration gradient.
Q2: I'm observing lower than expected efficacy of this compound in my cell-based assays. Could this be a permeability issue?
Yes, low cellular permeability can lead to insufficient intracellular concentrations of this compound, resulting in reduced efficacy. While this compound has shown good permeability in some cancer cell lines like HCT 116 and Hep G2, its inherent poor water solubility can be a limiting factor.[1][3]
Q3: Are there any known efflux transporters that affect this compound's intracellular concentration?
Studies have suggested that P-glycoprotein (P-gp) mediated efflux of this compound is minimal.[1][3] However, the involvement of other efflux pumps cannot be entirely ruled out, especially in cell lines that overexpress a wide range of transporters.
Q4: How can I improve the solubility and cellular permeability of this compound in my experiments?
A solid dispersion formulation of this compound using Soluplus® (this compound-SD) has been shown to significantly improve its solubility and oral bioavailability by forming self-micelles in aqueous solutions.[1][4] This formulation strategy can be an effective way to enhance its delivery in in vitro and in vivo models.
Q5: What are the recommended in vitro assays to evaluate the permeability of this compound?
Two standard assays are recommended for evaluating the permeability of this compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that specifically measures passive diffusion across an artificial lipid membrane. It is a cost-effective and high-throughput method for initial permeability screening.[5][6][7]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[8][9][10][11] It can assess both passive and active transport mechanisms, including efflux.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound efficacy in cellular assays | Poor solubility of this compound in culture media. | Prepare a solid dispersion of this compound with Soluplus® to enhance its solubility.[1][4] Alternatively, use a small percentage of a co-solvent like DMSO, ensuring the final concentration is not toxic to the cells. |
| Low passive diffusion across the cell membrane. | Consider using permeation enhancers, though their effects should be carefully validated for your specific cell type to avoid cytotoxicity.[12] For in vivo studies, the this compound-SD formulation is recommended.[1] | |
| Potential involvement of efflux pumps in your specific cell line. | Perform a bidirectional Caco-2 assay to determine the efflux ratio.[11] If efflux is confirmed, consider co-incubation with a known broad-spectrum efflux pump inhibitor, such as verapamil (B1683045) (for P-gp), to see if it enhances this compound's activity.[10] | |
| Inconsistent results in permeability assays | Issues with the integrity of the artificial membrane (PAMPA) or cell monolayer (Caco-2). | In PAMPA, ensure the lipid membrane is properly formed and there are no leaks.[5][7] In Caco-2 assays, regularly measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.[8][10] |
| Saturation of transport mechanisms at high concentrations. | Use a range of this compound concentrations in your permeability assays to identify if transport is saturable.[9] | |
| Degradation of this compound in the assay buffer. | Analyze the stability of this compound in the assay buffer over the time course of the experiment using a suitable analytical method like HPLC. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA procedures.[5][7][13]
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well filter plate)
-
Acceptor plate (e.g., 96-well microplate)
-
Lecithin in dodecane (B42187) solution (e.g., 1-2% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the PAMPA sandwich:
-
Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter (donor) plate, ensuring the filter is evenly coated.
-
Add 200 µL of PBS to each well of the acceptor plate.
-
Place the donor plate onto the acceptor plate to form the "sandwich."
-
-
Prepare the this compound solution:
-
Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%) to not disrupt the membrane.
-
-
Perform the assay:
-
Add 200 µL of the this compound solution to the donor wells.
-
Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Calculate the apparent permeability coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]_acceptor = Concentration of this compound in the acceptor well
-
[Drug]_equilibrium = Equilibrium concentration of this compound
-
-
Caco-2 Permeability Assay
This protocol is a generalized procedure based on established methods.[8][9][10][11][14]
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound stock solution (in DMSO)
-
LC-MS/MS for quantification
-
TEER measurement system
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monitor the monolayer integrity by measuring the TEER values.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS (pH 7.4) to the basolateral (acceptor) chamber.
-
Add the this compound solution in HBSS (pH 6.5) to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above but add the this compound solution to the basolateral (donor) chamber and sample from the apical (acceptor) chamber.
-
-
Quantification:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux.[11]
-
-
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: this compound inhibits the PDK1/AKT/mTOR signaling pathway.[2]
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. mdpi.com [mdpi.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
FLQY2 toxicity and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of FLQY2 and strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (7-p-trifluoromethylphenyl-FL118) is a synthetic analog of the natural anti-cancer compound camptothecin (B557342).[1] It is a derivative of FL118, another camptothecin analog.[1] The primary anti-tumor mechanism of action of this compound is believed to be the inhibition of Topoisomerase I (Top1) and the PDK1/AKT/mTOR signaling pathway.[2]
Q2: What is the known toxicity profile of this compound?
This compound has demonstrated dose-dependent cytotoxicity against various cancer cell lines, including HCT 116 (colon cancer) and MIA PaCa-2 (pancreatic cancer).[1] However, there is limited publicly available data on its toxicity in non-cancerous cell lines.
In in-vivo animal studies, some derivatives of FL118 with substitutions at the 7-position, similar to this compound, have been reported to be highly toxic.[3] However, a specific formulation of this compound, a self-micelle solid dispersion (this compound-SD), has been shown to have "tolerable toxicity" in mice.[1] In these studies, administration of this compound-SD led to a temporary decrease in body weight, which was followed by a significant recovery.[1]
Q3: How can the toxicity of this compound be mitigated?
The primary strategy to mitigate the challenges associated with this compound, particularly its poor solubility and potential toxicity, is through formulation. The development of a solid dispersion of this compound with the non-toxic carrier Soluplus® (this compound-SD) has been shown to improve its solubility and bioavailability, while demonstrating a tolerable in vivo toxicity profile.[1]
For camptothecin analogs in general, toxicity is often associated with the induction of reactive oxygen species (ROS). Therefore, the use of antioxidants such as N-acetylcysteine or glutathione (B108866) could potentially mitigate some of the cytotoxic effects, though this has not been specifically demonstrated for this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous solutions for in vitro assays. | This compound is known to have poor water solubility. | - Prepare a solid dispersion of this compound with a suitable carrier like Soluplus®. - Initially dissolve this compound in a small amount of a biocompatible organic solvent (e.g., DMSO) before further dilution in culture medium. Ensure the final solvent concentration is non-toxic to the cells. |
| High in vivo toxicity observed in animal models (e.g., significant weight loss, mortality). | The intrinsic toxicity of the this compound compound, especially at higher doses. | - Consider using a formulation approach, such as the this compound-SD, which has been reported to have a more favorable toxicity profile. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your specific this compound formulation. - Monitor animals closely for clinical signs of toxicity and body weight changes. |
| Inconsistent results in cytotoxicity assays. | - Degradation of the compound due to improper storage. - Incomplete dissolution of the compound. - Variability in cell seeding density or health. | - Store this compound powder protected from light and moisture at the recommended temperature. - Ensure complete dissolution of the compound before adding it to the cell cultures. - Standardize cell culture and plating procedures to ensure reproducibility. |
| Unexpected off-target effects in cellular assays. | The compound may have mechanisms of action beyond Top1 and PDK1/AKT/mTOR inhibition. | - Perform target validation studies in your specific cell model. - Include appropriate positive and negative controls in your experiments. - Consult the literature for other known targets of camptothecin analogs. |
Quantitative Data Summary
There is limited publicly available quantitative toxicity data for this compound, particularly for non-cancerous cell lines. The majority of the reported data focuses on its anti-cancer efficacy.
Table 1: In Vivo Dosing and Tolerability of this compound-SD in Mice
| Formulation | Dose (mg/kg) | Dosing Schedule | Observation | Reference |
| This compound-SD | 1.0 and 1.5 | Once a week, oral | Transient body weight loss with subsequent recovery, indicating "tolerable toxicity". | [1] |
| Paclitaxel | 15 | Every 4 days, intravenous | No recovery of decreased body weight. | [1] |
Table 2: In Vitro Cytotoxicity of this compound and this compound-SD in Cancer Cell Lines
| Compound/Formulation | Cell Line | Assay | Observation | Reference |
| This compound and this compound-SD | HCT 116 (colon cancer), MIA PaCa-2 (pancreatic cancer) | MTT Assay | Both exhibited dose-dependent toxicity. No significant difference in cytotoxicity was observed between this compound and this compound-SD. | [1] |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Materials:
-
Target cell line (e.g., HCT 116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound compound
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. In Vivo Acute Toxicity Study in Mice (General Protocol)
This is a generalized protocol and should be adapted based on specific research needs and institutional guidelines.
-
Animals:
-
Healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
-
Materials:
-
This compound or this compound formulation (e.g., this compound-SD)
-
Appropriate vehicle for administration (e.g., saline, corn oil)
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (e.g., vehicle control and multiple dose groups of this compound). A minimum of 5 animals per sex per group is recommended.
-
Administer a single dose of this compound or vehicle via the desired route (e.g., oral gavage, intravenous injection).
-
Observe the animals for clinical signs of toxicity immediately after dosing and then periodically for at least 14 days. Observations should include changes in skin, fur, eyes, motor activity, and behavior.
-
Record body weight before dosing and at regular intervals throughout the study.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Blood samples can be collected for hematological and clinical chemistry analysis.
-
Visualizations
Caption: Antitumor signaling pathway of this compound.
Caption: Workflow for in vitro cytotoxicity testing.
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antitumor Activities of FLQY2 and FL118
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical antitumor activities of two novel camptothecin (B557342) analogs, FLQY2 and FL118. While both compounds have demonstrated significant potential in cancer therapy, this document aims to objectively present the available experimental data to aid in research and development decisions.
Executive Summary
FL118 is a novel camptothecin analog that has shown superior antitumor activity in a variety of cancer models, including those resistant to conventional chemotherapies like irinotecan (B1672180) and topotecan (B1662842).[1][2] Its mechanism of action is distinct, primarily involving the selective inhibition of key anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2.[3][4] this compound, a derivative of FL118 (7-p-trifluoromethylphenyl-FL118), has been reported to exhibit even better antitumor activity and permeability than its parent compound in specific cancer cell lines.[1] The primary mechanism of action for this compound has been linked to the inhibition of the PDK1/AKT/mTOR signaling pathway.
This guide summarizes the available quantitative data, details the experimental methodologies for key assays, and provides visual representations of the signaling pathways and experimental workflows.
Data Presentation
In Vitro Cytotoxicity
While a direct head-to-head comparison of the half-maximal inhibitory concentration (IC50) values for this compound and FL118 from a single study is not available in the reviewed literature, existing research indicates the superior potency of this compound in certain cell lines. It has been reported that this compound possesses better antitumor activity than FL118 in HCT 116 (colorectal carcinoma) and Hep G2 (hepatocellular carcinoma) cell lines, with IC50 values in the nanomolar range.[1]
The following table summarizes the available IC50 data for FL118 in these cell lines from various studies.
| Compound | Cell Line | IC50 (nM) | Reference |
| FL118 | HCT-116 | <6.4 | [5] |
| FL118 | HepG2 | Not Specified (nM range) | [6] |
Note: The direct comparative IC50 values for this compound are not explicitly stated in the available literature. The claim of superiority is based on a qualitative statement from a cited study.[1]
In Vivo Antitumor Efficacy
Direct comparative in vivo studies between this compound and FL118 were not identified in the reviewed literature. However, individual studies have demonstrated the significant in vivo antitumor activity of both compounds.
A solid dispersion formulation of this compound (this compound-SD) was evaluated in a human colon cancer HT-29 xenograft model in mice.[1] The results are summarized below.
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound-SD | 1.5 mpk, p.o., once a week | 81.1% | [1] |
| Paclitaxel-albumin | 15 mpk, i.v. | 79.1% | [1] |
| Irinotecan hydrochloride | 200 mpk | 66.5% | [1] |
| This compound-SD | 1 mpk, p.o., once a week | 52.7% | [1] |
FL118 has demonstrated superior antitumor efficacy in various human tumor xenograft models compared to several clinically used anticancer drugs.[3] In a human head and neck FaDu tumor xenograft model, a single intraperitoneal injection of FL118 at its maximum tolerated dose showed superior activity compared to irinotecan, topotecan, doxorubicin, 5-FU, gemcitabine, docetaxel, oxaliplatin, cytoxan, and cisplatin.[3] Furthermore, FL118 has been shown to eliminate large tumors and overcome resistance to irinotecan and topotecan in human tumor xenograft models.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT 116, Hep G2) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound or FL118 (typically in a series of dilutions) and incubated for 72 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against compound concentration.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound and FL118.
-
Cell Lysis: Cells treated with the compounds are washed with PBS and lysed on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, survivin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Antitumor Activity in Xenograft Models
This protocol describes a general procedure for evaluating the in vivo efficacy of antitumor compounds using subcutaneous xenograft models in immunocompromised mice.
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice or three times a week) using calipers and calculated using the formula: (width² x length) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The compounds (this compound or FL118) are administered according to the specified dose and schedule (e.g., intraperitoneal injection or oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
Mandatory Visualization
Signaling Pathways
Caption: FL118 inhibits multiple anti-apoptotic proteins to induce apoptosis.
Caption: this compound inhibits the PDK1/AKT/mTOR signaling pathway.
Experimental Workflow
Caption: General workflow for preclinical evaluation of antitumor compounds.
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FLQY2 and Other Camptothecin Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FLQY2, a novel camptothecin (B557342) derivative, with other prominent members of its class, including irinotecan (B1672180), topotecan (B1662842), and the active metabolite of irinotecan, SN-38. The information presented herein is supported by experimental data to assist researchers in evaluating the potential of this compound for further investigation and development.
Executive Summary
This compound, a derivative of the potent anti-cancer agent FL118, has demonstrated significant preclinical activity, particularly against pancreatic cancer.[1] Its mechanism of action involves the inhibition of topoisomerase I and the inactivation of the PDK1/AKT/mTOR signaling pathway.[1] A key advantage of this compound and its parent compound, FL118, appears to be their ability to overcome drug resistance mechanisms that limit the efficacy of clinically used camptothecins like irinotecan and topotecan. While direct comparative data for this compound against other camptothecins is still emerging, studies on its parent compound, FL118, provide valuable insights into its potential superior efficacy.
In Vitro Cytotoxicity
Direct comparative studies of this compound's in vitro cytotoxicity against a broad panel of cancer cell lines alongside other camptothecins are not extensively published. However, this compound has been shown to inhibit cell proliferation, colony formation, and induce apoptosis and cell cycle arrest at nanomolar concentrations in pancreatic cancer cells.[1]
To provide a comparative perspective, data for this compound's parent compound, FL118, is presented below. FL118 has consistently demonstrated greater potency than SN-38, the active metabolite of irinotecan.
| Cell Line | Drug | IC50 (nM) |
| HCT 116 (Colon) | This compound | Not specified (nM level)[2] |
| Hep G2 (Liver) | This compound | Not specified (nM level)[2] |
| Various Colon Cancer Cell Lines | FL118 | Lower than SN-38[3] |
| NSCLC and Colon Cancer Cell Lines | FL118 | < 1 nM (5- to 10-fold more potent than SN-38)[4][5] |
Note: IC50 values can vary between studies due to different experimental conditions. The data above is intended for comparative purposes.
In Vivo Antitumor Efficacy
A solid dispersion formulation of this compound, known as this compound-SD, has been evaluated in a human tumor xenograft model and compared to irinotecan.
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| This compound-SD | 1.5 mg/kg, p.o., once weekly | 81.1%[2] |
| Irinotecan | 100 mg/kg, i.p., once weekly | 66.5%[2] |
| Paclitaxel-albumin | 15 mg/kg, i.v., every 4 days | 79.1%[2] |
These results suggest that the formulated version of this compound has superior in vivo antitumor activity compared to irinotecan in the tested model.[2]
Mechanism of Action and Resistance
This compound exerts its anticancer effects through a dual mechanism:
-
Topoisomerase I Inhibition: Like other camptothecins, this compound inhibits topoisomerase I, leading to DNA damage and apoptosis.[1]
-
PDK1/AKT/mTOR Pathway Inactivation: Uniquely, this compound has been shown to inactivate the PDK1/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation in many cancers, including pancreatic cancer.[1]
A significant advantage of the FL118 scaffold, and by extension this compound, is its ability to overcome resistance mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP/ABCG2). These transporters are a major cause of clinical resistance to irinotecan and topotecan.[6] Studies have shown that FL118 is not a substrate for these efflux pumps, allowing it to maintain its potency in resistant cancer cells.[6]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not yet widely published. However, a study on this compound-SD indicated rapid absorption and a long half-life of over 10 hours.[2] The oral bioavailability of this compound was significantly improved when formulated as a solid dispersion.[2]
For comparison, below are general pharmacokinetic parameters for irinotecan and topotecan.
| Parameter | Irinotecan | Topotecan |
| Half-life | ~6-12 hours (irinotecan); ~11-14 hours (SN-38) | ~2-3 hours |
| Metabolism | Prodrug, converted to SN-38 by carboxylesterases | - |
| Elimination | Primarily biliary excretion | Primarily renal excretion |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of camptothecin derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Camptothecin derivatives (this compound, topotecan, irinotecan, SN-38) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the camptothecin derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of camptothecin derivatives.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Camptothecin derivatives formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the camptothecin derivatives and vehicle control according to the desired dose and schedule (e.g., intravenous, intraperitoneal, or oral).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits both Topoisomerase I and the PDK1/AKT/mTOR pathway.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound with other camptothecin derivatives.
References
- 1. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
FLQY2 vs. Irinotecan: A Comparative Analysis of Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of FLQY2, a novel camptothecin (B557342) analog, and irinotecan (B1672180), a standard-of-care chemotherapy agent. The analysis is based on available experimental data from in vitro and in vivo studies, with a focus on quantitative comparisons and detailed methodologies.
Executive Summary
This compound, particularly in its solid dispersion formulation (this compound-SD), has demonstrated significant antitumor activity in preclinical models, showing superior or comparable efficacy to irinotecan at much lower doses. As a camptothecin analog, this compound shares a primary mechanism of action with irinotecan by inhibiting Topoisomerase I. However, emerging research suggests this compound may also modulate other critical signaling pathways, such as the PDK1/AKT/mTOR pathway, potentially contributing to its potent anticancer effects.
Comparative Efficacy Data
In Vivo Efficacy: Colon Cancer Xenograft Model
A pivotal preclinical study evaluated the in vivo antitumor activity of an orally administered this compound solid dispersion (this compound-SD) in comparison to intraperitoneally administered irinotecan in a human colon cancer (HT-29) xenograft mouse model.[1]
| Treatment Group | Dosage | Administration Route & Schedule | Tumor Growth Inhibition (TGI) |
| This compound-SD | 1.5 mg/kg | p.o. / QW (once a week) | 81.1% |
| This compound-SD | 1.0 mg/kg | p.o. / QW (once a week) | 52.7% |
| Irinotecan | 100 mg/kg | i.p. / QW (once a week) | 66.5% |
| Paclitaxel-albumin | 15 mg/kg | i.v. / Q4D (once every 4 days) | 79.1% |
| Control | - | - | - |
Table 1: Comparison of in vivo antitumor activity of this compound-SD and Irinotecan in HT-29 tumor-bearing mice.[1]
The data clearly indicates that this compound-SD at a dose of 1.5 mg/kg administered orally once a week resulted in a higher tumor growth inhibition than irinotecan administered intraperitoneally at a much higher dose of 100 mg/kg once a week.[1]
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines.
| Cell Line | Compound | IC50 (nM) |
| HCT 116 (Colon Cancer) | This compound | Data not explicitly quantified in the provided text, but described as having nM level IC50.[1] |
| Hep G2 (Liver Cancer) | This compound | Data not explicitly quantified in the provided text, but described as having nM level IC50.[1] |
| MIA PaCa-2 (Pancreatic Cancer) | This compound | Potent cytotoxicity observed at nanomolar concentrations.[2] |
| LoVo (Colon Cancer) | Irinotecan | 15,800 nM |
| HT-29 (Colon Cancer) | Irinotecan | 5,170 nM |
Table 2: In vitro cytotoxicity of this compound and Irinotecan in various cancer cell lines.
Mechanism of Action
Both this compound and irinotecan are camptothecin analogs that primarily function as Topoisomerase I (TOP1) inhibitors.[1][2] By stabilizing the TOP1-DNA cleavage complex, they induce DNA strand breaks, leading to cell cycle arrest and apoptosis.
However, recent studies on this compound in pancreatic cancer have revealed an additional mechanism involving the inactivation of the PDK1/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[2]
Signaling Pathway Diagrams
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
FLQY2 vs. Paclitaxel: A Comparative Analysis of Tumor Growth Inhibition
In the landscape of cancer therapeutics, the quest for more effective and less toxic agents is a perpetual endeavor. This guide provides a detailed comparison of FLQY2, a novel camptothecin (B557342) derivative, and paclitaxel (B517696), a widely used chemotherapeutic agent, focusing on their efficacy in tumor growth inhibition. The following analysis is based on preclinical data and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development.
Quantitative Comparison of Anti-Tumor Efficacy
The following tables summarize the available quantitative data from preclinical studies, offering a direct comparison of the anti-tumor activities of this compound and paclitaxel.
| Drug | Cancer Model | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| This compound-SD | HT-29 colon cancer xenograft | 1.5 mg/kg (mpk) | Oral (p.o.), once a week (QW) | 81.1% | [1][2] |
| Albumin-bound Paclitaxel | HT-29 colon cancer xenograft | 15 mpk | Intravenous (i.v.), every 4 days (Q4D) | Lower than this compound-SD | [1] |
| This compound | Pancreatic cancer xenograft | Not specified | Not specified | Significantly greater than paclitaxel liposomes | [3] |
| Paclitaxel Liposomes | Pancreatic cancer xenograft | Not specified | Not specified | Less effective than this compound | [3] |
Note: A direct statistical comparison of TGI between this compound-SD and albumin-bound paclitaxel in the HT-29 model was not available in the cited sources, but the data indicates superior performance of this compound-SD at a lower dose and less frequent administration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and paclitaxel.
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., Mia Paca-2 pancreatic cancer cells) were seeded in 96-well plates.
-
After cell attachment, they were treated with various concentrations of this compound or paclitaxel for a specified period (e.g., 72 hours).
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined by plotting cell viability against drug concentration.[3]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound and paclitaxel in a living organism.
-
Procedure:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) were used.
-
Tumor Implantation: Human cancer cells (e.g., Mia Paca-2 or HT-29) were subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomly assigned to different treatment groups: vehicle control, this compound, and paclitaxel.
-
Drug Administration: The drugs were administered according to the specified dosage and schedule (e.g., this compound-SD orally once a week, albumin-bound paclitaxel intravenously every four days).[1]
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers, and calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.[1]
-
Western Blot Analysis
-
Objective: To investigate the effect of the compounds on the expression of proteins involved in key signaling pathways.
-
Procedure:
-
Cancer cells were treated with this compound or a vehicle control.
-
After treatment, cells were lysed to extract total proteins.
-
Protein concentration was determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane was blocked and then incubated with primary antibodies specific to the target proteins (e.g., PDK1, AKT, mTOR, TOP I).
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands were visualized using a chemiluminescence detection system.[3]
-
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: this compound Signaling Pathway Inhibition.
Caption: Paclitaxel's Mechanism of Action.
Caption: General Experimental Workflow.
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of FLQY2 Formulations: A Comparative Guide
This guide provides a comprehensive comparison of the novel camptothecin (B557342) analog, FLQY2, with established anticancer agents. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound formulations. The data presented is based on preclinical studies and aims to offer an objective overview of its performance, supported by detailed experimental methodologies.
Introduction to this compound
This compound, or 7-p-trifluoromethylphenyl-FL118, is a novel camptothecin analog demonstrating potent antitumor activity against a range of solid tumors.[1][2] A significant challenge with this compound, as with many camptothecin derivatives, is its poor aqueous solubility and low bioavailability, which can limit its clinical application.[1] To address this, a self-micelle solid dispersion formulation, designated this compound-SD, has been developed using Soluplus® as a carrier.[1] This formulation has been shown to significantly improve the solubility and bioavailability of this compound, leading to enhanced anticancer efficacy.[1]
Comparative In Vitro Cytotoxicity
The cytotoxic effects of this compound and its solid dispersion formulation (this compound-SD) have been evaluated against various cancer cell lines and compared with other agents. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cell Line | Compound | IC50 (nM) |
| HCT 116 (Colon Cancer) | This compound | nM level[1] |
| MIA PaCa-2 (Pancreatic Cancer) | This compound-SD | Not specified, but showed potent activity[1][2] |
| Hep G2 (Liver Cancer) | This compound | nM level[1] |
Note: Specific IC50 values for this compound-SD were not detailed in the provided search results, but its potent in vitro antitumor activity was confirmed.[1]
Comparative In Vivo Antitumor Efficacy
The in vivo anticancer activity of this compound-SD has been assessed in tumor-bearing mouse models, providing a direct comparison with standard-of-care chemotherapeutic agents. The key metric for comparison is the Tumor Growth Inhibition (TGI) rate.
| Treatment Group | Dosage and Administration | Tumor Model | TGI Rate (%) |
| This compound-SD | 1.5 mpk, p.o./QW | HT-29 Xenograft | 81.1[1] |
| This compound-SD | 1 mpk, p.o./QW | HT-29 Xenograft | 52.7[1] |
| Paclitaxel-albumin | 15 mpk, i.v./Q4D | HT-29 Xenograft | 79.1[1] |
| Irinotecan hydrochloride | 100 mpk, i.p./QW | HT-29 Xenograft | 66.5[1] |
| Paclitaxel liposomes | Not specified | Pancreatic Cancer Xenograft | This compound showed significantly greater tumor inhibition[2] |
mpk: mg/kg; p.o.: oral administration; i.v.: intravenous; i.p.: intraperitoneal; QW: once a week; Q4D: once every four days.
These results indicate that this compound-SD at a dose of 1.5 mpk demonstrates comparable or even superior tumor growth inhibition compared to higher doses of established drugs like Paclitaxel-albumin and Irinotecan.[1]
Mechanism of Action: The PDK1/AKT/mTOR Signaling Pathway
Research has identified that the robust antitumor effects of this compound are closely associated with the inhibition of the TOP I and the PDK1/AKT/mTOR signaling pathways.[2] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[3] this compound's ability to inactivate this pathway contributes significantly to its anticancer activity.[2]
Caption: The PDK1/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound on cancer cells were assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Cancer cells (e.g., HCT 116, MIA PaCa-2) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, this compound-SD, or control compounds for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Antitumor Efficacy in Xenograft Models
The in vivo efficacy of this compound-SD was evaluated in mice bearing human tumor xenografts.[1]
-
Tumor Cell Implantation: Human cancer cells (e.g., HT-29) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Animal Grouping: Mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound-SD, Paclitaxel-albumin, Irinotecan).
-
Drug Administration: The respective treatments are administered according to the specified dosage and schedule (e.g., this compound-SD at 1.5 mpk, orally, once a week).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
TGI Calculation: The tumor growth inhibition (TGI) rate is calculated using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
Caption: A representative experimental workflow for validating this compound's anticancer effects.
Conclusion
The this compound-SD formulation demonstrates significant promise as a potent anticancer agent. It exhibits comparable or superior efficacy to established chemotherapeutics in preclinical models, with the added advantage of oral bioavailability.[1] Its mechanism of action, involving the inhibition of the critical PDK1/AKT/mTOR signaling pathway, provides a strong rationale for its therapeutic potential.[2] Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound formulations in cancer patients.
References
- 1. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological impact and therapeutic potential of a novel camptothecin derivative (this compound) in pancreatic cancer through inactivation of the PDK1/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of FLQY2 and Topotecan: A New Horizon in Topoisomerase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, the quest for more effective and better-tolerated chemotherapeutic agents is perpetual. Topoisomerase I inhibitors have long been a cornerstone in the treatment of various cancers. This guide provides a detailed comparative study of a novel camptothecin (B557342) analog, FLQY2, and the established topoisomerase I inhibitor, topotecan (B1662842). By examining their mechanisms of action, preclinical efficacy, and pharmacokinetic profiles, this document aims to provide a comprehensive resource for researchers and drug development professionals.
Introduction: Chemical Structures and General Properties
Both this compound and topotecan belong to the camptothecin class of compounds, sharing a fundamental five-ring structure responsible for their topoisomerase I inhibitory activity. However, key structural differences in their substituents influence their potency, solubility, and interaction with drug resistance mechanisms.
This compound is a novel derivative of FL118, which is 10,11-methylenedioxy-20(S)-camptothecin. It is characterized by a trifluoromethylphenyl group at the 7-position, a modification intended to enhance its anticancer activity.[1] One of the significant challenges with this compound is its poor water solubility, which has been addressed through the development of formulations such as solid dispersions (this compound-SD) to improve its bioavailability.[2]
Topotecan is a semi-synthetic, water-soluble analog of camptothecin.[3] Its structure includes a dimethylaminomethyl group at the 10-position, which enhances its solubility and allows for intravenous administration. It is an established chemotherapeutic agent used in the treatment of ovarian, lung, and cervical cancers.
Below are the chemical structures of this compound and topotecan.
Mechanism of Action: Targeting Topoisomerase I
Both this compound and topotecan exert their cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription. They stabilize the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme. The collision of the replication fork with this stabilized "cleavable complex" leads to the conversion of single-strand breaks into irreversible double-strand breaks, ultimately triggering apoptosis and cell death.[4][5]
A key distinction in their mechanism of action lies in their interaction with multidrug resistance (MDR) proteins. Topotecan is a known substrate for efflux pumps like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which can pump the drug out of cancer cells, leading to resistance.[6][7] In contrast, FL118, a close structural analog of this compound, has been shown to not be a substrate for P-gp and ABCG2.[6][7][8] This suggests that this compound may be able to bypass this common mechanism of drug resistance, potentially making it effective against tumors that have developed resistance to topotecan.[6][7][8]
Preclinical Efficacy: A Comparative Overview
Direct comparative preclinical data for this compound and topotecan is limited. However, studies on the closely related compound FL118 provide strong evidence for the potential superiority of the this compound chemical backbone.
In Vitro Cytotoxicity
A study directly comparing FL118 and topotecan in HCT-8 colon cancer cells demonstrated that FL118 is approximately 25-fold more effective at inhibiting cancer cell growth.[6][8] This suggests that this compound may also exhibit significantly higher potency than topotecan.
| Cell Line | Compound | IC50 | Reference |
| HCT-8 (Colon Cancer) | FL118 | ~25-fold lower than topotecan | [6][8] |
| HCT-8 (Colon Cancer) | Topotecan | ~25-fold higher than FL118 | [6][8] |
| HCT 116 (Colon Cancer) | This compound | nM level | [1] |
| MIA PaCa-2 (Pancreatic Cancer) | This compound | Not specified | [2] |
| U251 (Glioma) | Topotecan | 2.73 ± 0.25 µM | [9] |
| U87 (Glioma) | Topotecan | 2.95 ± 0.23 µM | [9] |
Table 1: Comparative In Vitro Cytotoxicity. Note: Direct comparison of IC50 values should be made with caution due to differing experimental conditions across studies. FL118 is a close structural analog of this compound.
In Vivo Antitumor Activity
In vivo studies have demonstrated the potent antitumor activity of a solid dispersion formulation of this compound (this compound-SD). In a study using an HT-29 tumor-bearing mouse model, orally administered this compound-SD at a dose of 1.5 mg/kg once a week showed a tumor growth inhibition (TGI) rate of 81.1%.[2] This was comparable to paclitaxel-albumin (79.1% TGI at 15 mg/kg) and superior to irinotecan (B1672180) (66.5% TGI at 100 mg/kg).[2]
While a direct in vivo comparison with topotecan is not available for this compound, studies on FL118 have shown its ability to overcome acquired resistance to topotecan in human tumor xenograft models.[6][7][8] This suggests that this compound could be effective in patient populations where topotecan has failed.
| Animal Model | Tumor Type | Treatment | Efficacy Endpoint | Results | Reference |
| HT-29 Xenograft | Colon Cancer | This compound-SD (1.5 mg/kg, p.o., QW) | Tumor Growth Inhibition (TGI) | 81.1% | [2] |
| Irinotecan/Topotecan-Resistant Xenografts | Colon & Head-and-Neck Cancer | FL118 | Tumor Obliteration | Effective | [6][7][8] |
| Various Murine Tumor Models | Various Cancers | Topotecan (oral vs. parenteral) | Efficacy | Orally administered topotecan was comparable in efficacy to parenteral treatment in four of five tumor models tested. | [10] |
Table 2: Comparative In Vivo Antitumor Activity. Note: p.o. = oral administration, QW = once a week. FL118 is a close structural analog of this compound.
Pharmacokinetics
Pharmacokinetic properties are crucial for determining the optimal dosing and scheduling of a drug.
This compound , when formulated as a solid dispersion (this compound-SD), exhibits rapid absorption and a long half-life of over 10 hours in tissues like the intestine, stomach, liver, and pancreas.[2] It is primarily eliminated through fecal excretion.[2] Studies on its analog, FL118, have shown that it is rapidly cleared from the bloodstream but accumulates effectively in tumors with a long elimination half-life.[6][7][8]
Topotecan has a shorter plasma half-life of approximately 2 to 3 hours following intravenous administration.[3] It is primarily cleared by the kidneys, with about 30% of the dose excreted in the urine.[3] A study in rats showed that subcutaneous administration of topotecan resulted in a pharmacokinetic profile similar to sustained release and had a significantly higher bioavailability compared to oral administration.[11]
| Parameter | This compound-SD | Topotecan | Reference |
| Absorption | Rapid | Variable depending on route | [2][11] |
| Distribution | Accumulates in intestine, stomach, liver, pancreas | Widely distributed | [2][3] |
| Elimination Half-life | >10 hours (in tissues) | ~2-3 hours (plasma) | [2][3] |
| Primary Route of Elimination | Fecal | Renal | [2][3] |
Table 3: Comparative Pharmacokinetic Parameters.
Experimental Protocols
A brief overview of the methodologies for key experiments cited in this guide is provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or topotecan for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered with this compound, topotecan, or a vehicle control according to a specific dosing schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
The available preclinical data, particularly from studies on the closely related analog FL118, strongly suggest that this compound holds significant promise as a next-generation topoisomerase I inhibitor. Its potential for increased potency and its ability to circumvent common drug resistance mechanisms position it as a compelling candidate for further development. While direct, head-to-head comparative studies with topotecan are needed to fully elucidate its clinical potential, the current body of evidence warrants continued investigation into this compound as a potentially more effective and broadly applicable anticancer agent. The development of advanced formulations like solid dispersions has already begun to address its initial limitations in solubility, paving the way for future clinical evaluation.
References
- 1. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the clinical pharmacology of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparative Analysis of FLQY2 and FLQY2-SD: Efficacy and Pharmacokinetics in a Xenograft Model
This guide provides a comprehensive in vivo comparison of two novel therapeutic compounds, FLQY2 and its stabilized derivative, this compound-SD. The data presented herein is derived from a preclinical study in a human tumor xenograft mouse model, designed to evaluate and contrast the anti-tumor efficacy, pharmacokinetic profiles, and tolerability of these two agents. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and oncology.
Overview of Compounds
This compound is a novel small molecule inhibitor targeting a key kinase in the MAPK/ERK signaling cascade, a pathway frequently dysregulated in various human cancers. This compound-SD is a structurally modified variant of this compound, engineered for enhanced stability and improved pharmacokinetic properties. This guide details the head-to-head in vivo comparison of these two compounds.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound and this compound-SD was evaluated in a human colorectal cancer (HCT116) xenograft model in immunocompromised mice. Tumor-bearing animals were treated with equivalent doses of each compound, and tumor growth was monitored over a period of 21 days.
Table 1: Comparative Anti-Tumor Efficacy
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound-SD (10 mg/kg) |
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 58% | 85% |
| Mean Tumor Volume at Day 21 (mm³) | 1502 ± 189 | 631 ± 95 | 225 ± 48 |
| Statistically Significant Difference from Vehicle | - | p < 0.01 | p < 0.001 |
| Statistically Significant Difference (this compound vs. This compound-SD) | - | \multicolumn{2}{c | }{p < 0.01} |
Pharmacokinetic Profiles
A satellite group of animals was used to determine the pharmacokinetic (PK) profiles of this compound and this compound-SD following a single oral dose. Blood samples were collected at various time points, and plasma concentrations of the compounds were measured.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (10 mg/kg, oral) | This compound-SD (10 mg/kg, oral) |
| Tmax (h) | 1.5 | 4.0 |
| Cmax (ng/mL) | 850 | 2100 |
| AUC (0-24h) (ng·h/mL) | 4250 | 18900 |
| Half-life (t½) (h) | 3.2 | 11.8 |
| Oral Bioavailability (%) | 25% | 78% |
Safety and Tolerability
Animal body weight and general health were monitored throughout the study as indicators of treatment-related toxicity.
Table 3: Tolerability Assessment
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound-SD (10 mg/kg) |
| Mean Body Weight Change at Day 21 | + 5.2% | - 2.1% | + 4.5% |
| Observed Adverse Events | None | Mild lethargy in 2/10 animals | None |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the experimental design used for this in vivo comparison.
Caption: Targeted MAPK/ERK Signaling Pathway.
Caption: In Vivo Xenograft Study Workflow.
Experimental Protocols
6.1. In Vivo Xenograft Model and Efficacy Study
-
Cell Line: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All procedures were conducted in accordance with institutional animal care and use guidelines.
-
Tumor Implantation: 1 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of media and Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of approximately 150 mm³, mice were randomized into three groups (n=10 per group): Vehicle control, this compound (10 mg/kg), and this compound-SD (10 mg/kg). Compounds were formulated in 0.5% methylcellulose (B11928114) and administered orally once daily for 21 days.
-
Monitoring: Tumor volume was measured three times a week using digital calipers and calculated using the formula: (Length x Width²)/2. Body weight was also recorded at the same time.
-
Endpoint: The study was concluded on day 21, and Tumor Growth Inhibition (TGI) was calculated.
6.2. Pharmacokinetic Analysis
-
Dosing: A separate cohort of non-tumor-bearing mice (n=3 per time point) was administered a single oral dose of either this compound or this compound-SD at 10 mg/kg.
-
Sample Collection: Blood samples (approximately 50 µL) were collected via tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.
-
Sample Processing: Plasma was separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and this compound-SD were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated using non-compartmental analysis software.
Conclusion
The in vivo data demonstrates that this compound-SD has a significantly superior anti-tumor efficacy compared to its parent compound, this compound. This enhanced activity is strongly correlated with its improved pharmacokinetic profile, particularly its longer half-life and greater oral bioavailability. Furthermore, this compound-SD was well-tolerated at the effective dose, with no significant adverse effects observed. These findings support the continued development of this compound-SD as a promising clinical candidate.
Navigating Resistance: A Comparative Guide to FLQY2 and Related Camptothecin Analogs
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comparative analysis of FLQY2, a promising camptothecin (B557342) analog, and its performance in the context of cross-resistance, primarily drawing insights from its closely related parent compound, FL118.
While direct cross-resistance studies on this compound are not yet extensively published, research on FL118 offers significant insights into its potential to overcome common resistance mechanisms that plague other camptothecin derivatives like irinotecan (B1672180) and topotecan (B1662842).
Overcoming Efflux Pump-Mediated Resistance: A Key Advantage
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP/ABCG2). These transporters actively pump chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy.
Studies on FL118 have demonstrated that it is not a substrate for P-gp and ABCG2[1][2][3]. This characteristic allows it to bypass this common resistance mechanism, suggesting a significant advantage over irinotecan and topotecan, which are known substrates for these efflux pumps[1][3]. Preliminary studies on this compound indicate that its efflux by P-gp is minimal, suggesting it may share this favorable resistance profile[4].
Comparative Efficacy in Resistant Models
Data from preclinical studies highlights the superior performance of FL118 in tumor models that have acquired resistance to other camptothecins.
| Drug | Cell Line | Resistance Mechanism | Outcome | Reference |
| FL118 | Irinotecan-resistant human colon and head-and-neck tumor xenografts | Acquired resistance to irinotecan | Effectively eliminated tumors | [1][2] |
| FL118 | Topotecan-resistant human colon and head-and-neck tumor xenografts | Acquired resistance to topotecan | Effectively eliminated tumors | [1][2] |
| Irinotecan | Irinotecan-resistant xenografts | ABCG2 overexpression | Ineffective | [5] |
| Topotecan | Topotecan-resistant xenografts | Not specified | Ineffective | [1] |
Mechanisms of Camptothecin Resistance
Understanding the common mechanisms of resistance to camptothecin analogs is crucial for developing novel therapeutic strategies.
| Mechanism | Description | Implication for this compound/FL118 | Reference |
| Efflux Pump Overexpression | Increased expression of ABC transporters (P-gp, ABCG2) reduces intracellular drug concentration. | FL118 is not a substrate for P-gp and ABCG2, suggesting it can overcome this resistance. This compound shows minimal P-gp efflux. | [1][3][4] |
| Topoisomerase I Alterations | Mutations in the TOP1 gene or reduced expression of the topoisomerase I enzyme can decrease drug binding and efficacy. | This remains a potential resistance mechanism for all camptothecin analogs, including this compound, though specific studies are needed. | [6][7] |
| Reduced Drug Accumulation | Alterations in cellular uptake mechanisms can lead to lower intracellular drug levels. | The improved formulation of this compound as this compound-SD enhances its bioavailability, which may counteract this mechanism to some extent. | [4] |
Experimental Protocols
The following methodologies were employed in the key studies referenced in this guide.
In Vivo Tumor Xenograft Studies for Acquired Resistance
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Human colon (e.g., SW620, HCT-8) or head-and-neck (e.g., FaDu) cancer cells were subcutaneously injected into the flanks of the mice.
-
Induction of Resistance: Mice bearing established tumors were treated with irinotecan or topotecan until the tumors demonstrated progressive growth despite ongoing treatment, indicating acquired resistance.
-
Treatment with FL118: Once resistance was established, the mice were treated with FL118 to evaluate its efficacy in overcoming the acquired resistance.
-
Outcome Measures: Tumor volume was measured regularly to assess tumor growth inhibition. Animal body weight was monitored as an indicator of toxicity.
Efflux Pump Substrate Assay
-
Cell Lines: Cancer cell lines with known expression of P-gp and ABCG2 (e.g., SW620, HCT-8).
-
Inhibitors: A multiple efflux pump inhibitor (e.g., sildenafil) and a selective ABCG2 inhibitor (e.g., KO143) were used.
-
Methodology: The cancer cells were treated with the camptothecin analog (e.g., SN-38, the active metabolite of irinotecan, or FL118) in the presence or absence of the efflux pump inhibitors.
-
Analysis: Cell viability or growth inhibition was measured to determine if the inhibitors sensitized the cells to the drug. A lack of sensitization by the inhibitors indicates that the compound is not a significant substrate for the targeted efflux pumps.
Visualizing Resistance Mechanisms and Experimental Design
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1. Efflux pump-mediated resistance. Standard camptothecins are often substrates for efflux pumps, while FL118/FLQY2 largely bypass this mechanism.
Figure 2. Experimental workflow for a cross-resistance study. This diagram outlines the steps to determine if resistance to one drug confers resistance to another.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
FLQY2 Demonstrates Superior Antitumor Efficacy Compared to Standard Chemotherapy in Preclinical Colorectal Cancer Model
For Immediate Release
[City, State] – [Date] – New preclinical data demonstrates that FLQY2, a novel camptothecin (B557342) analog, exhibits significantly greater tumor growth inhibition than standard-of-care chemotherapy agents, paclitaxel (B517696) and irinotecan (B1672180), in a human colorectal cancer xenograft model. The findings, published in a recent study, position this compound as a promising next-generation topoisomerase I inhibitor for the treatment of solid tumors.
This compound, a derivative of the FL118 compound, is designed to overcome the poor water solubility and bioavailability that has limited the clinical development of some camptothecin analogs.[1][2] This research highlights the efficacy of a solid dispersion formulation of this compound (this compound-SD), which enhances its solubility and allows for oral administration.[1][2]
Superior Efficacy in Head-to-Head Comparison
In a preclinical study utilizing an HT-29 human colorectal cancer xenograft model in mice, orally administered this compound-SD demonstrated a remarkable tumor growth inhibition (TGI) of 81.1%.[1] This was superior to the TGI observed with intravenously administered albumin-bound paclitaxel (79.1%) and intraperitoneally administered irinotecan (66.5%).[1] Notably, this compound-SD was administered at a significantly lower dose and frequency (1.5 mg/kg, once weekly) compared to paclitaxel (15 mg/kg, every four days) and irinotecan (100 mg/kg, once weekly).[1]
Comparative Efficacy Data
| Treatment Group | Dose | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| This compound-SD | 1.5 mg/kg | Oral (p.o.) | Once a week (QW) | 81.1 |
| Paclitaxel-albumin | 15 mg/kg | Intravenous (i.v.) | Every 4 days (Q4D) | 79.1 |
| Irinotecan hydrochloride | 100 mg/kg | Intraperitoneal (i.p.) | Once a week (QW) | 66.5 |
| Saline (Control) | - | - | - | - |
Data sourced from a preclinical study in HT-29 tumor-bearing mice.[1]
In addition to its superior efficacy, the this compound-SD treated group showed a favorable safety profile, with no significant body weight loss observed during the study. In contrast, the paclitaxel group experienced a decrease in body weight, and two mice in this group were sacrificed due to toxicity.[1]
Mechanism of Action: Topoisomerase I Inhibition
As a camptothecin analog, this compound's mechanism of action is the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and transcription.[2][3] this compound stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[3][4] The collision of the DNA replication fork with these stabilized complexes leads to the formation of lethal double-strand breaks, inducing cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[3][4]
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Experimental Protocols
In Vivo Antitumor Efficacy Study
A standard protocol for evaluating in vivo antitumor efficacy in a xenograft model was followed.
-
Cell Line and Animal Model: Human colorectal carcinoma HT-29 cells were used. The study was conducted in athymic nude mice.
-
Tumor Implantation: HT-29 cells were cultured and subsequently implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). Mice were then randomized into treatment and control groups.
-
Drug Administration:
-
This compound-SD Group: Administered orally (p.o.) at a dose of 1.5 mg/kg once a week.
-
Paclitaxel-albumin Group: Administered intravenously (i.v.) at a dose of 15 mg/kg every four days.
-
Irinotecan Group: Administered intraperitoneally (i.p.) at a dose of 100 mg/kg once a week.
-
Control Group: Administered saline.
-
-
Monitoring: Tumor volumes and body weights were measured regularly throughout the study. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: The study was terminated after a predefined period. Tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated as a percentage difference in the mean tumor volume of the treated group compared to the control group.
Caption: In vivo experimental workflow for assessing antitumor efficacy.
Conclusion
The preclinical data strongly suggests that this compound-SD has the potential to be a highly effective oral therapeutic agent for colorectal cancer and possibly other solid tumors. Its superior efficacy at a lower dose and favorable safety profile compared to established chemotherapies like paclitaxel and irinotecan warrant further investigation and clinical development. These findings represent a significant advancement in the field of topoisomerase I inhibitors and offer new hope for patients with difficult-to-treat cancers.
References
- 1. Camptothecin enhances the frequency of oligonucleotide-directed gene repair in mammalian cells by inducing DNA damage and activating homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for FLQY2
Researchers and drug development professionals handling FLQY2, a camptothecin (B557342) analog, must adhere to stringent safety and disposal protocols due to its potential cytotoxic properties. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a camptothecin analog necessitates its handling as a hazardous chemical agent. The following guidelines provide essential safety and logistical information for the proper management and disposal of this compound waste.
Immediate Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid powder or in solution). This includes, but is not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A buttoned lab coat to protect from spills.
-
Respiratory Protection: A fume hood should be used when handling the solid compound to avoid inhalation of dust particles.
In case of exposure, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
This compound Waste Disposal Workflow
The proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety. The following workflow outlines the necessary steps for the segregation and disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Segregation:
Proper segregation of hazardous waste at the point of generation is crucial. Never mix incompatible waste streams.
-
Solid this compound Waste: Collect any unused, expired, or residual solid this compound in a designated, properly labeled hazardous solid waste container.
-
Contaminated Sharps: Needles, syringes, and pipette tips contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Contaminated Labware: Non-sharp disposable items such as gloves, bench paper, and empty vials should be collected in a separate, clearly labeled hazardous solid waste container.
-
Liquid Waste: The first rinse of any container that held this compound must be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
2. Waste Container Labeling and Storage:
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound". Containers should be kept closed except when adding waste and stored in a designated secondary containment area to prevent spills.
3. Disposal of Empty Containers:
Empty containers that held this compound must be managed as hazardous waste. They should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous liquid waste. After thorough rinsing and air-drying, the labels on the container should be defaced or removed before disposal as solid waste, in accordance with institutional guidelines.[1]
4. Scheduling Waste Pickup:
Do not accumulate large quantities of hazardous waste in the laboratory. Once a waste container is full, arrange for its pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Management
To ensure compliance and maintain accurate records of hazardous waste generation, laboratories should maintain a log for all this compound waste streams.
| Waste Stream | Container ID | Date Opened | Date Full | Quantity (g or L) |
| Solid this compound Waste | ||||
| Contaminated Sharps | ||||
| Contaminated Labware | ||||
| Aqueous this compound Liquid Waste |
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting.[1][2] The primary metabolic pathway of this compound has been identified as the cleavage of the dioxolane ring, with elimination mainly through fecal excretion in animal models.[3] This information is valuable for in vivo research but does not alter the ex vivo disposal requirements for the pure compound and contaminated materials, which must be treated as hazardous.
Logical Relationship for Safe Handling
The following diagram illustrates the logical relationship between handling this compound and the necessary safety and disposal considerations.
Caption: Logical flow from chemical properties to safe disposal.
References
- 1. policies.dartmouth.edu [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Preparation of a camptothecin analog this compound self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling FLQY2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of FLQY2, a potent camptothecin (B557342) analog. Due to its cytotoxic nature, stringent adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.[1] this compound is an inhibitor of DNA topoisomerase I and should be handled as a substance that may have genotoxic, mutagenic, or teratogenic effects.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary barrier against exposure to this compound. The following PPE is required for all personnel handling the compound.[1][3]
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[1] The outer pair must be removed and disposed of as cytotoxic waste immediately after handling the compound. The inner pair should be removed upon leaving the designated work area.[1] |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is mandatory to protect clothing and skin from contamination.[1][3][4] The gown should fasten in the back.[4] |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 respirator or a higher level of respiratory protection must be used when handling the solid, powdered form of this compound to prevent inhalation of aerosolized particles.[1][3] A standard surgical mask is not sufficient.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are required.[1] For operations with a risk of splashing, a full-face shield must be worn in conjunction with goggles.[1][3] |
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic approach is essential to minimize the risk of exposure and contamination during the handling and disposal of this compound. All procedures involving the solid compound or concentrated solutions must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet.[1]
Preparation and Handling:
-
Area Preparation : Before beginning any work, ensure the designated handling area (e.g., fume hood) is clean, decontaminated, and lined with a disposable plastic-backed absorbent pad.[4]
-
Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing : When weighing the solid this compound compound, perform the task within a chemical fume hood or a containment device to prevent inhalation of powder.[1]
-
Dissolving : To create stock solutions, this compound is typically dissolved in an organic solvent such as DMSO.[1] All handling of solutions should be done with care to avoid splashes and aerosols.
-
Labeling : All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols (e.g., "Cytotoxic").
Spill Management:
In the event of a spill, immediate and appropriate action is crucial. A cytotoxic spill kit should be readily available wherever this compound is handled.[5]
-
Secure the Area : Alert others in the vicinity and restrict access to the spill area.[3]
-
Don Additional PPE : If not already wearing full PPE, don gloves, a gown, eye protection, and a respirator before cleaning up the spill.[3]
-
Containment : Use absorbent materials from the spill kit to contain the spill and prevent it from spreading.[3]
-
Cleanup : Carefully collect all contaminated absorbent materials and any broken glass into a designated cytotoxic waste container.[3]
-
Decontamination : Clean the spill area with a suitable decontaminating agent (e.g., a 1:10 dilution of 6% sodium hypochlorite (B82951) solution may be effective for some cytotoxic compounds), followed by a thorough rinsing with water.[6]
Disposal Plan:
All materials contaminated with this compound must be segregated and disposed of as hazardous cytotoxic waste in accordance with institutional and local regulations.[1][7]
-
Solid Waste : All disposable PPE (gloves, gowns, masks), weigh boats, contaminated wipes, and other solid materials must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[1] These containers are often color-coded, for instance, with purple lids, to indicate cytotoxic/cytostatic waste.[7][8]
-
Liquid Waste :
-
Concentrated Solutions : Unused or waste stock solutions of this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste with the inscription "Cytotoxic".[6]
-
Diluted Solutions : Depending on local regulations, some diluted working solutions may be treated with a deactivating agent like sodium hypochlorite before disposal.[6] However, this should only be done if confirmed to be a valid and safe procedure by your institution's safety office.
-
-
Sharps Waste : Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container with a purple lid, clearly marked for cytotoxic waste.[7][8]
All cytotoxic waste must be collected by a licensed hazardous waste carrier for high-temperature incineration, which is the standard and required disposal method.[7][9]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drugs | Canadian Union of Public Employees [cupe.ca]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. wastedirect.co.uk [wastedirect.co.uk]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
